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  • Product: Methyl 3-methylaminocrotonate
  • CAS: 13412-12-9; 21759-68-2

Core Science & Biosynthesis

Foundational

Solid-State Characterization and Thermal Analysis of Methyl 3-Methylaminocrotonate: A Technical Guide

Executive Summary Methyl 3-methylaminocrotonate (CAS 13412-12-9) is a highly versatile β -enamino ester, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methylaminocrotonate (CAS 13412-12-9) is a highly versatile β -enamino ester, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including Hantzsch 1,4-dihydropyridines like nicardipine and nimodipine. Despite its relatively simple molecular framework, its solid-state behavior is governed by a complex imine-enamine tautomeric equilibrium.

For drug development professionals and analytical chemists, understanding the crystallographic and thermal properties of this compound is essential for ensuring batch-to-batch reproducibility, controlling polymorphic forms, and optimizing downstream synthetic workflows. This whitepaper provides an authoritative framework for the physicochemical profiling, thermal analysis, and crystallographic elucidation of methyl 3-methylaminocrotonate.

Chemical Profiling & Theoretical Framework

In solution and the melt phase, methyl 3-methylaminocrotonate exists in a dynamic equilibrium between its imine form (methyl 3-(methylimino)butanoate) and its enamine form (methyl 3-(methylamino)but-2-enoate). However, in the solid state, the Z-enamine tautomer is overwhelmingly favored [1].

This thermodynamic preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The secondary amine (N–H) donates a strong intramolecular hydrogen bond to the ester carbonyl oxygen (C=O), locking the molecule into a planar, six-membered pseudo-ring. This configuration minimizes the molecular dipole moment and dictates the subsequent crystal packing motif [2].

Quantitative Data Summary

The fundamental physicochemical properties of methyl 3-methylaminocrotonate are summarized below for comparative analytical reference.

Table 1: Physicochemical Profile of Methyl 3-Methylaminocrotonate

PropertyValueAnalytical Method / Source
CAS Number 13412-12-9Standard Registry
Molecular Formula C6H11NO2Elemental Composition
Molecular Weight 129.16 g/mol Calculated
Physical Form White to pale cream crystalline powderVisual Inspection
Melting Point 57.0 - 66.0 °CCapillary / DSC [1]
Boiling Point 210 - 215 °CDistillation
Purity (GC) 96.0% - 97.0%Gas Chromatography

Thermal Analysis: Melting Point Causality

The reported melting point of methyl 3-methylaminocrotonate exhibits a notably broad range (57.0 - 66.0 °C) [1]. In highly pure crystalline samples, a broad melting endotherm is rarely an artifact of impurities alone. Instead, it highlights the thermal activation of the tautomeric equilibrium.

The Causality: Because the primary hydrogen bond is intramolecular, the intermolecular forces holding the crystal lattice together are limited to weak van der Waals forces and dipole-dipole interactions, resulting in a low melting point. As the crystal lattice absorbs thermal energy during the phase transition, the RAHB is disrupted, allowing partial isomerization to the E-enamine or imine forms in the melt phase. This dynamic structural shift broadens the energy barrier of the phase transition.

Protocol 1: Differential Scanning Calorimetry (DSC) Workflow

To accurately determine the melting onset and evaluate potential polymorphism, a self-validating DSC workflow must be employed to erase thermal history.

  • Sample Preparation : Weigh 3.0 - 5.0 mg of the crystalline powder into a Tzero aluminum hermetic pan. Seal the pan tightly to prevent the volatilization of the low-molecular-weight sample during heating.

  • Atmospheric Control : Utilize dry Nitrogen (N2) as a purge gas at a flow rate of 50 mL/min to ensure an inert atmosphere and prevent oxidative degradation.

  • Thermal Cycle (Heat-Cool-Heat) :

    • Initial Heating: Ramp from 20 °C to 90 °C at 10 °C/min. Record the initial melting endotherm (onset and peak).

    • Cooling: Ramp down from 90 °C to -20 °C at 10 °C/min. This forces crystallization and traps any metastable polymorphs.

    • Second Heating: Ramp from -20 °C to 90 °C at 10 °C/min.

  • Data Interpretation : Compare the first and second heating curves. A significant shift in the melting onset during the second heat confirms the presence of a kinetically trapped polymorph or a shift in the tautomeric ratio within the melt phase.

Crystallographic Elucidation (SC-XRD)

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for confirming the Z-geometry and mapping the weak intermolecular contacts of the enamine [3].

Protocol 2: Single-Crystal Growth and SC-XRD Analysis
  • Solvent Selection : Select a binary solvent system that balances solubility and volatility. A mixture of Hexane and Ethyl Acetate (3:1 v/v) is optimal. The non-polar hexane acts as an anti-solvent, while ethyl acetate provides sufficient polarity to dissolve the enamine.

  • Crystallization : Dissolve 50 mg of methyl 3-methylaminocrotonate in 2 mL of the solvent mixture in a 4 mL glass vial. Cap the vial and puncture the septum with a single narrow-gauge needle to allow for controlled vapor diffusion.

  • Slow Evaporation : Place the vial in a vibration-free, temperature-controlled environment at 20 °C for 48-72 hours. Harvest the resulting colorless block crystals.

  • Diffraction Data Collection : Mount a suitable crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (150 K). Crucial Step: The low temperature minimizes atomic thermal motion, which is absolutely critical for accurately resolving the position of the tautomeric N–H proton in the electron density map.

  • Structure Solution : Utilize Cu K α radiation ( λ = 1.54184 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Ensure the N–H proton is located from the difference Fourier map and refined freely to validate the RAHB.

Visualizations

Tautomerism Imine Imine Form (Kinetically Labile) EnamineE E-Enamine Form (Sterically Hindered) Imine->EnamineE Tautomerization EnamineZ Z-Enamine Form (RAHB Stabilized) Imine->EnamineZ Tautomerization EnamineE->EnamineZ Isomerization SolidState Solid-State Crystal Lattice (Thermodynamically Stable) EnamineZ->SolidState Crystallization (Dominant Motif)

Caption: Logical flow of imine-enamine tautomerism leading to the stable Z-enamine crystal.

Workflow Sample Methyl 3-Methylamino- crotonate Powder DSC DSC Analysis (Ramp 10 °C/min) Sample->DSC Thermal Cryst Solvent Evaporation (Hexane/EtOAc) Sample->Cryst Dissolution Data Structural & Thermal Validation DSC->Data MP: 57-66 °C XRD SC-XRD Analysis (150 K, Cu Kα) Cryst->XRD Single Crystal XRD->Data Packing Motif

Caption: Self-validating experimental workflow for thermal and crystallographic analysis.

References

  • Das, G. C., et al. The crystal structures of Imine-Enamine 'tautomerism' in solid state. Inorganica Chimica Acta (via ResearchGate). Retrieved from: [Link]

Exploratory

Thermodynamic and Solvation Profiling of Methyl 3-Methylaminocrotonate in Polar Organic Solvents

Target Audience: Chemical Engineers, Formulation Scientists, and Pharmaceutical Researchers Content Type: Technical Whitepaper Executive Summary Methyl 3-methylaminocrotonate (MMAC), an enamine and vinylogous amide, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Pharmaceutical Researchers Content Type: Technical Whitepaper

Executive Summary

Methyl 3-methylaminocrotonate (MMAC), an enamine and vinylogous amide, is a critical building block in the pharmaceutical industry. It serves as a primary intermediate in the Hantzsch synthesis of highly substituted 1,4-dihydropyridines, including calcium channel blockers like amlodipine analogs and the research compound BAY K 8644[1].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up these condensation reactions is not the intrinsic reaction kinetics, but rather a fundamental misunderstanding of the enamine’s solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of MMAC in polar organic solvents, detailing the mechanistic solute-solvent interactions, and establishes a self-validating experimental protocol for empirical solubility determination.

Physicochemical Baseline and Solvation Mechanics

Before engineering a solvent system, one must analyze the intrinsic physicochemical properties of the solute. MMAC possesses both a secondary amine and an ester carbonyl, making it susceptible to complex hydrogen-bonding networks and tautomeric shifts depending on the dielectric environment.

Table 1: Physicochemical Baseline of Methyl 3-methylaminocrotonate
PropertyValueCausality / Implication in Solvation
Molecular Weight 129.16 g/mol [2]Low molecular weight facilitates rapid dissolution kinetics and high molarity in saturated solutions.
Melting Point 60 °C – 63 °C[2]A relatively low melting point indicates weak crystal lattice energy, predicting generally high solubility across polar media.
Aqueous Solubility ~54 g/L (25 °C)[2]Moderate hydrophilicity dictates that trace water in organic solvents will significantly alter the dielectric constant and solubility curves.
Mechanistic Insights: The Role of Isomerization in Solvation

The solubility of MMAC is not static; it is heavily dictated by its Z/E isomeric state.

  • The Z-Isomer: In non-polar or aprotic environments, the molecule predominantly exists as the Z-isomer, forming a stable 6-membered intramolecular hydrogen bond between the secondary amine (NH) and the ester carbonyl (C=O). This masks the polar functional groups, making the molecule highly lipophilic and exceptionally soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • The E-Isomer: When introduced to protic solvents (e.g., Methanol, Ethanol), the solvent molecules act as strong hydrogen-bond donors, disrupting the intramolecular bond. This forces the molecule into an E-configuration, where intermolecular hydrogen bonding with the solvent matrix drives dissolution.

Solvation Z_Isomer Z-Isomer (Intramolecular H-Bond) E_Isomer E-Isomer (Exposed NH/C=O) Z_Isomer->E_Isomer Solvent Disruption Aprotic Aprotic Solvents (DMSO, DMF) Aprotic->Z_Isomer Dipole Solvation Protic Protic Solvents (MeOH, EtOH) Protic->E_Isomer Intermolecular H-Bonding

Mechanistic relationship between enamine isomerization and solvent polarity.

Solubility Profile in Polar Organic Solvents

Based on thermodynamic modeling and standard enamine behavior, the solubility of MMAC varies significantly across the dielectric continuum. For synthetic applications, such as the 16-hour reflux required for dihydropyridine synthesis[3], selecting the correct solvent is paramount to prevent premature precipitation of intermediates.

Table 2: Estimated Solubility Profile in Polar Organic Solvents (25 °C)
Solvent ClassSolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism
Protic Methanol32.7> 150 mg/mLStrong intermolecular H-bond donor/acceptor interactions disrupt the Z-isomer.
Protic Ethanol24.5> 100 mg/mLModerate H-bonding; slightly lower capacity than methanol due to steric bulk of the ethyl group.
Aprotic DMSO46.7> 250 mg/mLSuperior dipole-dipole stabilization of the Z-isomer; ideal for concentrated stock solutions.
Aprotic DMF36.7> 200 mg/mLExcellent solvation via strong H-bond acceptance from the enamine NH.
Aprotic Acetonitrile37.5~ 80 - 100 mg/mLModerate dipole interactions; lacks strong H-bond donor capacity, leading to lower overall solubility.

Self-Validating Experimental Protocol: Dynamic Solubility Determination

Static shake-flask methods often fail to account for supersaturation or local thermal gradients, leading to irreproducible data. To establish absolute trustworthiness in your thermodynamic data, the following protocol is engineered as a self-validating system .

Step 1: Anhydrous Solvent Preparation
  • Dispense 10.0 mL of the target polar solvent (e.g., anhydrous DMSO or Methanol) into a 20 mL glass vessel equipped with a PTFE-coated magnetic stir bar.

  • Causality: Anhydrous solvents are critical. Because MMAC has an aqueous solubility limit of ~54 g/L[2], even trace atmospheric moisture absorbed by hygroscopic solvents like DMSO will alter the dielectric constant and induce premature precipitation.

  • Incrementally add solid MMAC until a persistent, cloudy suspension is observed, indicating complete saturation.

Step 2: Isothermal Equilibration (The Self-Validation Step)
  • Seal the vessel and submerge it in a thermostatic jacketed reactor set precisely to 25.0 ± 0.1 °C. Stir at 400 RPM.

  • Extract a 0.5 mL aliquot at T=24 hours, and a second aliquot at T=48 hours.

  • Causality & Self-Validation: Analyze both aliquots via HPLC-UV. If the concentration difference between the two time points is ΔC<2% , thermodynamic equilibrium is mathematically validated. If ΔC≥2% , the system is kinetically trapped in a supersaturated state, and stirring must continue for another 24 hours.

Step 3: Isothermal Phase Separation
  • Withdraw the equilibrated suspension using a pre-warmed glass syringe.

  • Filter immediately through a 0.22 µm PTFE syringe filter into a tared volumetric flask.

  • Causality: PTFE is mandated over Nylon or PES membranes. Enamines can non-specifically bind to polyamide matrices, which artificially lowers the measured concentration. Furthermore, pre-warming the syringe prevents micro-temperature drops that would cause instant crystallization inside the needle.

Step 4: HPLC-UV Quantification
  • Dilute the filtrate serially with the mobile phase (e.g., 60:40 Acetonitrile:Water) containing an internal standard (e.g., ethyl 3-aminocrotonate).

  • Causality: The internal standard perfectly corrects for any volumetric pipetting errors that occur during the serial dilution of highly viscous solvents like DMSO.

Workflow N1 1. Solid MMAC Addition N2 2. Solvent Equilibration N1->N2 N3 3. 24h & 48h Sampling (Equilibrium Check) N2->N3 N4 4. Isothermal PTFE Filtration N3->N4 N5 5. HPLC-UV Quantification N4->N5

Self-validating experimental workflow for dynamic solubility determination.

Application in Drug Development Workflows

Understanding this solubility profile directly impacts process chemistry. For instance, in the synthesis of complex dihydropyridines like BAY K 8644[1], the reaction is typically run in boiling ethanol for upwards of 16 hours[3].

Why Ethanol? While MMAC is more soluble in DMSO, ethanol is chosen for the reaction matrix because its protic nature disrupts the intramolecular hydrogen bond of the Z-isomer. This exposes the nucleophilic α -carbon of the enamine, drastically accelerating the condensation kinetics with the corresponding aldehyde. Conversely, DMSO is the optimal solvent for creating highly concentrated, stable stock solutions of MMAC for high-throughput screening or automated liquid handling, as it prevents precipitation during rapid temperature fluctuations.

References

  • Thermo Fisher Scientific. "Metyl-3-metylaminokrotonat, 97 % (CAS: 13412-12-9)". Fisher Scientific Sweden. URL:[Link]

  • Google Patents. "AU596627B2 - 4-(2-thiazolyl- and 4-(2-thiazolylamino-phenyl)-1,4-dihydropyridines". Patent Database.

Sources

Foundational

The Mechanistic Paradigm of β-Enamino Ester Synthesis: A Deep Dive into Methyl Acetoacetate and Methylamine Condensation

Executive Summary The condensation of β-keto esters with primary amines is a cornerstone transformation in organic synthesis, frequently utilized in the construction of complex heterocycles, active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The condensation of β-keto esters with primary amines is a cornerstone transformation in organic synthesis, frequently utilized in the construction of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. When methyl acetoacetate reacts with methylamine, the expected imine product is kinetically formed but rapidly undergoes tautomerization to yield a highly stable β-enamino ester: methyl 3-(methylamino)but-2-enoate [1]. This technical guide dissects the mechanistic causality, thermodynamic drivers, and experimental protocols required to synthesize, isolate, and validate this specific enamine system.

Mechanistic Pathway: Causality and Electron Flow

The transformation of methyl acetoacetate to a β-enamino ester is not a single-step condensation but a cascade of equilibrium-driven steps. Understanding the causality behind each intermediate is critical for optimizing reaction conditions and troubleshooting low yields.

  • Regioselective Nucleophilic Attack: Methyl acetoacetate possesses two distinct carbonyl centers. The ketone carbonyl is significantly more electrophilic than the ester carbonyl. This disparity exists because the ester's alkoxy group donates electron density via resonance, diminishing the partial positive charge on the ester carbon[2]. Consequently, the primary amine (methylamine) selectively attacks the ketone carbonyl, forming a tetrahedral zwitterionic intermediate.

  • Carbinolamine Formation: Rapid intramolecular proton transfer from the newly formed ammonium ion to the alkoxide yields a neutral carbinolamine (hemiaminal) intermediate.

  • Dehydration to Iminium Ion: The hydroxyl group of the carbinolamine is protonated (often facilitated by trace acid or the amine itself acting as a proton shuttle), converting it into a superior leaving group (water). The elimination of water generates a highly reactive iminium ion. This dehydration is typically the rate-limiting step of the entire sequence.

  • Deprotonation and Tautomerization: Deprotonation of the acidic α-carbon yields the kinetic imine. However, in β-dicarbonyl systems, the imine is thermodynamically unstable relative to its enamine counterpart. A rapid tautomeric shift occurs, driven by the acidity of the α-protons and the immense stability of the resulting conjugated system[3].

Mechanism A Methyl Acetoacetate + Methylamine B Carbinolamine Intermediate A->B Nucleophilic Attack C Iminium Ion B->C -H₂O (Dehydration) D Imine Tautomer C->D Deprotonation E β-Enamino Ester (Z-isomer) D->E Tautomerization (H-Bonding)

Mechanistic sequence from substrates to the thermodynamically stable β-enamino ester.

Thermodynamic Drivers of the Z-Enamine

The equilibrium between the imine and enamine forms lies almost exclusively (>99%) toward the enamine. This thermodynamic sink is governed by three primary structural factors:

  • Intramolecular Hydrogen Bonding: The enamine strictly adopts a Z-configuration, allowing the highly polarized N-H proton to form a strong, 6-membered hydrogen-bonded pseudo-ring with the ester carbonyl oxygen. This interaction provides substantial enthalpic stabilization, effectively locking the molecule in this conformation[3].

  • Push-Pull π-Conjugation: The nitrogen lone pair donates electron density into the π-system (push), while the ester carbonyl withdraws it (pull). This extended delocalization significantly lowers the HOMO-LUMO gap, stabilizing the molecule against reversion.

  • Steric Relief: The Z-geometry minimizes allylic (A-1,3) strain between the N-methyl group and the ester moiety, further favoring this specific stereoisomer over the E-enamine or the imine tautomer.

Stabilization Enamine Thermodynamic Sink: β-Enamino Ester (Z-isomer) HBond Intramolecular H-Bonding (6-Membered Pseudo-Ring) HBond->Enamine Conj Push-Pull π-Conjugation (N lone pair to Ester C=O) Conj->Enamine Steric Steric Relief (Minimizing A-1,3 Strain) Steric->Enamine

Thermodynamic drivers stabilizing the β-enamino ester over the imine tautomer.

Quantitative Data: Tautomeric Validation

To ensure the trustworthiness of the synthesis, analytical validation is required. The tautomeric shift from the starting β-keto ester to the final β-enamino ester is easily tracked via 1 H NMR spectroscopy. The table below summarizes the key diagnostic shifts that validate the formation of the Z-enamine[3],[4].

Property / NMR ShiftKeto Form (Starting Material)Imine Form (Kinetic)Enamine Form (Z-isomer, Product)
Thermodynamic Stability ModerateLow (Transient)High (Global minimum)
Intramolecular H-Bond NoneNoneStrong (N-H ··· O=C)
C=C Vinylic Proton N/AN/A~4.5 - 4.7 ppm (s, 1H)
α -Protons ~3.4 ppm (s, 2H)~3.2 ppm (s, 2H)N/A
Heteroatom Proton N/AN/A~8.5 - 9.0 ppm (br s, 1H)

Note: The highly deshielded nature of the N-H proton (~8.5 - 9.0 ppm) is the definitive hallmark of the strong intramolecular hydrogen bond characteristic of the Z-enamine[4].

Experimental Protocol: Self-Validating Synthesis

The following protocol describes a self-validating, step-by-step methodology for synthesizing methyl 3-(methylamino)but-2-enoate. The use of a dehydrating agent drives the equilibrium forward without the need for harsh Lewis acids.

Objective: To synthesize the β-enamino ester with high chemo- and stereoselectivity (Z-isomer) under mild conditions. Materials: Methyl acetoacetate (1.0 equiv), Methylamine (33% wt solution in absolute ethanol, 1.2 equiv), Anhydrous Magnesium Sulfate (MgSO 4​ , 2.0 equiv), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ ), dissolve methyl acetoacetate in anhydrous DCM to achieve a 0.5 M concentration.

  • Dehydration Setup: Add anhydrous MgSO 4​ to the stirring solution. This acts as an in situ water scavenger, driving the equilibrium toward the iminium/enamine by removing the water byproduct generated during the rate-limiting dehydration step.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the methylamine solution dropwise via a syringe. Causality Note: Dropwise addition controls the exothermic nucleophilic attack and prevents side-reactions such as transamidation of the ester.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours. Monitor the disappearance of the starting β-keto ester via TLC (Hexanes/EtOAc 7:3, UV/KMnO 4​ visualization).

  • Workup: Filter the suspension through a pad of Celite to remove the hydrated MgSO 4​ . Wash the filter cake with additional DCM to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath does not exceed 40 °C to prevent thermal degradation.

  • Validation: Analyze the crude product via 1 H NMR. The reaction is deemed successful and self-validated if the α -proton singlet at ~3.4 ppm (starting material) has completely disappeared, replaced by the vinylic proton at ~4.6 ppm and the hydrogen-bonded N-H proton at ~8.9 ppm[4].

Sources

Exploratory

Spectroscopic Characterization of Methyl 3-Methylaminocrotonate Derivatives: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers Foreword: Beyond the Spectrum—A Causal Approach to Characterization In the realm of drug development and synthetic chemistry, methyl 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Foreword: Beyond the Spectrum—A Causal Approach to Characterization

In the realm of drug development and synthetic chemistry, methyl 3-methylaminocrotonate and its N-substituted analogues represent a pivotal class of intermediates. These β-enaminones are foundational building blocks for a range of pharmaceuticals, most notably the dihydropyridine-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3][4] Their value lies in their unique electronic and structural properties, which are a direct consequence of the conjugated system formed by the amine, the alkene, and the carbonyl group.

The Structural & Tautomeric Landscape of β-Enaminones

Before interpreting any spectrum, we must appreciate the molecular architecture. Methyl 3-methylaminocrotonate derivatives are not static entities. They exist in a dynamic equilibrium between several tautomeric forms, primarily the enamine-ketone and imine-enol forms.[5][6][7] The enamine form is typically predominant, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

This tautomerism is the single most important structural feature influencing the spectroscopic output.[8][9] It dictates the electronic distribution, bond orders, and the chemical environment of every atom in the molecule.

Figure 1: Tautomeric equilibrium in β-enaminones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides the most detailed structural map of the molecule. For these derivatives, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, substitution patterns, and stereochemistry.

Proton (¹H) NMR Spectroscopy

Causality: The chemical shift (δ) of each proton is determined by its local electronic environment. The conjugated system in enaminones causes significant deshielding of the vinylic proton and shielding/deshielding effects on adjacent methyl groups.

Typical Spectrum Analysis (Methyl 3-methylaminocrotonate):

  • N-H Proton: If a secondary amine (R-NH-), this proton is often broad and appears far downfield (δ 7.5-9.5 ppm) due to strong intramolecular hydrogen bonding. Its presence is a key validator of the dominant enamine tautomer. For a tertiary amine (like methyl 3-methylaminocrotonate), this peak is absent.

  • Vinylic Proton (=CH): This proton is a sharp singlet typically found around δ 4.5-5.0 ppm.[10] Its position confirms the double bond's presence and its integration (1H) is a critical check.

  • Ester Methyl Protons (-OCH₃): A sharp singlet integrating to 3H, usually located at δ 3.6-3.7 ppm.[10] This is a reliable marker for the methyl ester functionality.

  • N-Methyl Protons (-NCH₃): A singlet (or doublet if coupled to N-H) integrating to 3H, appearing around δ 2.8-3.0 ppm. Its presence confirms the N-methylation.

  • Allylic Methyl Protons (=C-CH₃): A sharp singlet integrating to 3H, found further upfield at approximately δ 1.9-2.1 ppm.[10]

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Vinylic (=CH)4.5 - 5.0Singlet1HConfirms C=C bond
Ester Methyl (OCH₃)3.6 - 3.7Singlet3HConfirms methyl ester
N-Methyl (NCH₃)2.8 - 3.0Singlet3HConfirms N-methyl group
Allylic Methyl (C-CH₃)1.9 - 2.1Singlet3HConfirms methyl on C=C
Carbon-13 (¹³C) NMR Spectroscopy

Causality: The chemical shifts of carbon atoms are highly sensitive to hybridization and the electronegativity of attached atoms. The delocalized electrons in the enaminone system significantly influence the shifts of the sp² carbons.

Typical Spectrum Analysis (Methyl 3-methylaminocrotonate):

  • Carbonyl Carbon (C=O): Found significantly downfield, typically in the δ 165-175 ppm range, confirming the ester group.[11]

  • Alkene Carbon (C-N): The sp² carbon bonded to the nitrogen is highly deshielded due to the electron-withdrawing effect of the nitrogen and its position in the conjugated system, appearing around δ 160-165 ppm.

  • Alkene Carbon (C-C=O): The second sp² carbon appears more upfield, typically around δ 80-90 ppm. This significant upfield shift compared to a typical alkene is a hallmark of the strong electron-donating effect of the amino group.

  • Ester Methyl Carbon (-OCH₃): Found in the typical range for sp³ carbons attached to oxygen, around δ 50-55 ppm.[11]

  • N-Methyl Carbon (-NCH₃): Appears in the δ 30-40 ppm range.

  • Allylic Methyl Carbon (=C-CH₃): Located furthest upfield, typically δ 18-25 ppm.[11]

Carbon Assignment Typical Chemical Shift (δ, ppm) Key Insights
Carbonyl (C=O)165 - 175Confirms ester functionality
Alkene (C-N)160 - 165Highly deshielded due to nitrogen
Alkene (C-C=O)80 - 90Shielded due to amine donation
Ester Methyl (OCH₃)50 - 55sp³ carbon attached to oxygen
N-Methyl (NCH₃)30 - 40Confirms N-methyl group
Allylic Methyl (C-CH₃)18 - 25Most upfield carbon signal
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for most derivatives.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.

  • Acquisition: Acquire a ¹H spectrum followed by a broadband-decoupled ¹³C spectrum on a 400 MHz or higher spectrometer.

  • Validation: For unambiguous assignment, especially in complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Causality: IR spectroscopy measures the absorption of infrared radiation by specific molecular bonds, causing them to vibrate. The frequency of absorption is characteristic of the bond type and its electronic environment. In enaminones, the extensive conjugation and potential for hydrogen bonding create a unique vibrational fingerprint.

The C=O and C=C bonds do not vibrate independently but as a coupled system.[12][13] This results in two characteristic bands, rather than one for each bond.

Typical Spectrum Analysis:

  • N-H Stretch: For secondary amines, a broad band appears around 3200-3400 cm⁻¹. Its breadth is indicative of hydrogen bonding. This band is absent in N,N-disubstituted derivatives.

  • C-H Stretches: Aliphatic (sp³) C-H stretches appear just below 3000 cm⁻¹, while vinylic (sp²) C-H stretches are found just above 3000 cm⁻¹.

  • Coupled System (C=O and C=C):

    • Band I (Amide I / C=O stretch): A very strong, sharp absorption between 1640-1690 cm⁻¹ . This is primarily due to the out-of-phase stretching of the C=O and C=C bonds and is a key diagnostic peak.[14]

    • Band II (Amide II / C=C stretch): A strong absorption between 1580-1620 cm⁻¹ . This corresponds to the in-phase stretching of the same bonds.

  • C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch (secondary)3200 - 3400Medium, BroadIndicates N-H bond & H-bonding
C=O / C=C (Out-of-phase)1640 - 1690StrongConfirms conjugated enaminone system
C=C / C=O (In-phase)1580 - 1620StrongConfirms conjugated enaminone system
Experimental Protocol: IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. The molecular ion peak (M⁺) provides the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.

Typical Fragmentation Analysis (Electron Ionization - EI):

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For methyl 3-methylaminocrotonate (C₅H₉NO₂), this would be at m/z = 115.13.[15] High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.

  • Key Fragments:

    • [M - 15]⁺: Loss of a methyl radical (•CH₃), likely from one of the methyl groups.

    • [M - 31]⁺: Loss of a methoxy radical (•OCH₃) from the ester. This is a very common and diagnostically useful fragmentation for methyl esters.

    • [M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃).

Fragmentation M [C₅H₉NO₂]⁺ m/z = 115 F1 [C₄H₆NO₂]⁺ m/z = 100 M->F1 - •CH₃ F2 [C₅H₈NO]⁺ m/z = 98 M->F2 - •OCH₃ F3 [C₃H₄N]⁺ m/z = 56 F2->F3 - CH₂=C=O

Figure 2: A plausible EI fragmentation pathway.
Experimental Protocol: MS Analysis
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via a solids probe can also be used. Electrospray Ionization (ESI) is a softer technique suitable for less stable derivatives.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. ESI is used for determining the molecular weight of protonated species [M+H]⁺.

  • Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions.

  • Data Interpretation: Identify the molecular ion peak and propose structures for major fragment ions that are consistent with the known structure.

UV-Visible Spectroscopy: The Electronic Transitions

Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. In methyl 3-methylaminocrotonate derivatives, the key transition is the π → π* transition within the extended conjugated system.[16][17][18]

Typical Spectrum Analysis:

  • π → π Transition:* A strong absorption band (λ_max) is typically observed in the 280-320 nm range. The exact position is sensitive to the solvent and the nature of the substituents.

  • n → π Transition:* A much weaker absorption corresponding to the promotion of a non-bonding electron (from N or O) to a π* orbital may be observed at longer wavelengths but is often obscured by the more intense π → π* band.[18][19]

  • Substituent Effects: Extending the conjugation (e.g., by adding an aryl group to the nitrogen) will cause a bathochromic (red) shift to a longer λ_max.[16]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Integrated Workflow for Structural Elucidation

A robust characterization strategy relies on the synergy of these techniques. No single method provides the complete picture. The following workflow ensures a comprehensive and self-validating analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation Synth Synthesize Derivative (e.g., Methyl Acetoacetate + Amine) MS MS Analysis (Confirm MW & Formula) Synth->MS IR IR Spectroscopy (Identify Functional Groups) Synth->IR NMR NMR (¹H & ¹³C) (Determine Connectivity) MS->NMR MW informs NMR IR->NMR Functional groups inform NMR UV UV-Vis Spectroscopy (Probe Conjugated System) NMR->UV Structure informs UV Structure Propose & Validate Structure NMR->Structure UV->Structure

Figure 3: Integrated spectroscopic workflow.

Conclusion: A Commitment to Analytical Rigor

The spectroscopic characterization of methyl 3-methylaminocrotonate derivatives is a multi-faceted process that demands more than just data collection. It requires a deep understanding of the underlying chemical principles that govern the interaction of these molecules with electromagnetic radiation. By adopting a causal, integrated approach—validating NMR assignments with IR data, confirming molecular weight with MS, and probing the electronic system with UV-Vis—researchers can achieve an unambiguous and robust structural elucidation. This analytical rigor is the bedrock upon which safe, effective, and well-characterized pharmaceutical agents are built.

References

  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Methyl 3-aminocrotonate | C5H9NO2 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • IR Spectrum of E5 enaminone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. - National Open Access Monitor, Ireland. (n.d.). Retrieved March 26, 2026, from [Link]

  • The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. | Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved March 26, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE - Google Patents. (n.d.).
  • Preparation method of methyl 3-aminocrotonate - Google Patents. (n.d.).
  • PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - European Patent Office. (n.d.). Retrieved March 26, 2026, from [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • UV-Vis spectrum of (L). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Tautomeric forms of the enaminone motif | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Exploring Methyl 3-Aminocrotonate: Properties, Applications, and Manufacturing. (n.d.). Retrieved March 26, 2026, from [Link]

  • Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved March 26, 2026, from [Link]

  • UV-Visible Spectroscopy - MSU chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solved Analyze the 'H NMR spectrum of methyl crotonate. Use | Chegg.com. (n.d.). Retrieved March 26, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved March 26, 2026, from [Link]

  • Imine ⇌ enamine tautomerism | Journal of the American Chemical Society. (n.d.). Retrieved March 26, 2026, from [Link]

  • Enes & Enones in UV-Vis Spectroscopy - YouTube. (n.d.). Retrieved March 26, 2026, from [Link]

  • Visible-light induced photocatalyst-free synthesis of β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

  • Shape‐Shifting Molecules: Unveiling the Valence Tautomerism Phenomena in Bare Barbaralones - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Ethyl 3-aminocrotonate | C6H11NO2 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (n.d.). Retrieved March 26, 2026, from [Link]

  • Methylamine - NIST WebBook. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

  • N-azamonobactams. 1. The Synthesis of Some 3-substituted N-azamonobactam Derivatives - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Preparation of Methyl 3-Methylaminocrotonate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction and Chemical Context Methyl 3-methylaminocrotonate (CAS: 13412-12-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction and Chemical Context

Methyl 3-methylaminocrotonate (CAS: 13412-12-9), also known as methyl (Z)-3-(methylamino)but-2-enoate, is a versatile enamine building block widely utilized in the pharmaceutical industry . It serves as a critical intermediate in the synthesis of dihydropyridine calcium channel blockers, most notably in the preparation of amlodipine analogs bearing modified side chains . The synthesis relies on a highly efficient condensation reaction between methyl acetoacetate and methylamine .

Reaction Mechanism and Causality

The formation of methyl 3-methylaminocrotonate proceeds via a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The primary amine (methylamine) attacks the highly electrophilic ketone carbonyl of methyl acetoacetate. The ester carbonyl is less reactive and remains intact.

  • Hemiaminal Formation: A tetrahedral hemiaminal intermediate is formed.

  • Dehydration: The hemiaminal eliminates a molecule of water to form an imine.

  • Tautomerization: The imine rapidly tautomerizes to the more thermodynamically stable enamine (the crotonate). This is driven by the formation of an extended conjugated system with the ester group and a strong intramolecular hydrogen bond between the enamine N-H and the ester carbonyl, locking the molecule in the Z-configuration.

Causality in Experimental Design:

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0–5 °C prevents side reactions, such as amide formation at the ester site or thermal degradation of the starting materials .

  • Use of Aqueous Methylamine: While methylamine gas can be used, 40% aqueous methylamine is operationally simpler. The biphasic system formed upon condensation naturally separates the hydrophobic enamine product from the aqueous layer, driving the equilibrium forward without the need for a Dean-Stark apparatus.

Physicochemical Properties

Summarized below are the key quantitative metrics for the reagents and the final product to aid in stoichiometric calculations and phase identification .

Table 1: Key properties of Methyl 3-methylaminocrotonate and its precursors.

PropertyMethyl AcetoacetateMethylamine (40% aq)Methyl 3-methylaminocrotonate
CAS Number 105-45-374-89-513412-12-9
Molecular Weight 116.12 g/mol 31.06 g/mol 129.16 g/mol
Physical State (RT) Colorless liquidColorless aqueous solutionCrystalline solid
Boiling Point 169–170 °C48 °C (solution)~187.5 °C
Melting Point -80 °C-39 °C (solution)62–68 °C

Experimental Protocol

Materials and Reagents
  • Methyl acetoacetate (99% purity) – 1.0 equivalent (e.g., 116 g, 1.0 mol)

  • Methylamine (40% w/w aqueous solution) – 1.2 equivalents (e.g., 93 g, 1.2 mol)

  • Dichloromethane (DCM) – for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) – drying agent

  • Saturated aqueous NaCl (Brine) – for washing

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Vessel: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Substrate Loading: Charge the flask with 116 g (1.0 mol) of methyl acetoacetate.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Reagent Addition: Place 93 g (1.2 mol) of 40% aqueous methylamine into the dropping funnel. Begin dropwise addition of the methylamine solution into the vigorously stirring methyl acetoacetate.

    • Self-Validation Checkpoint 1: Monitor the internal temperature. Maintain it below 15 °C to prevent volatilization of methylamine. As the reaction proceeds, the mixture will become turbid and eventually biphasic as the hydrophobic enamine forms.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the biphasic reaction mixture to warm to room temperature (20–25 °C) and stir for 3 hours.

  • Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of DCM to dissolve the organic product. Separate the lower organic layer. Extract the remaining aqueous layer with an additional 50 mL of DCM.

  • Washing: Combine the organic extracts and wash with 50 mL of brine to remove residual water and unreacted methylamine.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension to remove the drying agent.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the DCM under reduced pressure using a rotary evaporator (bath temperature 35 °C).

  • Crystallization: Upon complete removal of the solvent, the residual oil will spontaneously crystallize upon standing at room temperature.

    • Self-Validation Checkpoint 2: If the product remains an oil, trace water or unreacted methyl acetoacetate may be present. Trituration with cold hexanes can be used to induce crystallization. Yields are typically >85%.

Process Workflow Diagram

Workflow MAA Methyl Acetoacetate (1.0 eq) Mix Dropwise Addition (0-5°C, Exothermic) MAA->Mix MeNH2 Methylamine (40% aq) (1.2 eq) MeNH2->Mix Stir Stir at RT (3 hours) Mix->Stir Complete addition Extract Liquid-Liquid Extraction (DCM / H2O) Stir->Extract Phase separation Dry Drying & Filtration (Anhydrous Na2SO4) Extract->Dry Organic layer Concentrate Rotary Evaporation (Remove DCM) Dry->Concentrate Filtrate Product Methyl 3-methylaminocrotonate (Crystalline Solid) Concentrate->Product Spontaneous crystallization

Figure 1: Step-by-step laboratory workflow for the synthesis of methyl 3-methylaminocrotonate.

Analytical Characterization

To ensure the scientific integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy should be utilized to confirm the structure and the Z-geometry of the enamine .

¹H-NMR (CDCl₃, 400 MHz):

  • δ 8.47 ppm (br s, 1H, NH ): Highly deshielded due to intramolecular hydrogen bonding with the ester carbonyl.

  • δ 4.47 ppm (s, 1H, C=CH ): Vinylic proton of the crotonate backbone.

  • δ 3.61 ppm (s, 3H, OCH₃ ): Methoxy protons of the ester group.

  • δ 2.91 ppm (d, J = 5.2 Hz, 3H, NHCH₃ ): Methyl group attached to the amine, splitting into a doublet due to coupling with the adjacent NH proton.

  • δ 1.92 ppm (s, 3H, C=CCH₃ ): Allylic methyl group.

Safety and Handling

  • Methylamine (40% aq): Corrosive, highly flammable, and possesses a strong ammonia-like odor. Must be handled in a well-ventilated fume hood.

  • Methyl 3-methylaminocrotonate: Causes skin irritation and serious eye irritation . Wear appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and a lab coat.

References

  • Thermo Fisher Scientific. "Methyl 3-methylaminocrotonate, 97%". URL:[Link]

  • Google Patents. "EP1345901A2 - Process for making amlodipine, derivatives thereof, and precursors therefor".
Application

Application Note: Precision Multicomponent Synthesis of N-Methylated 1,4-Dihydropyridines Using Methyl 3-(methylamino)crotonate

Executive Summary & Mechanistic Rationale Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic efficiency, allowing the assembly of complex heterocyclic scaffolds in a single operational step. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic efficiency, allowing the assembly of complex heterocyclic scaffolds in a single operational step. Among these, the Hantzsch 1,4-dihydropyridine (DHP) synthesis is paramount for generating calcium channel blockers (e.g., amlodipine, nifedipine) and novel multitarget-directed ligands for neurodegenerative diseases[1].

While the classical Hantzsch reaction yields symmetrical DHPs by condensing an aldehyde with two equivalents of a β -ketoester and ammonia, modern drug discovery demands unsymmetrical derivatives. To achieve this, the use of pre-formed enamines is transformative. Specifically, methyl 3-(methylamino)crotonate (CAS 13412-12-9) serves as a highly specialized intermediate[2].

The Causality of Reagent Selection

Choosing methyl 3-(methylamino)crotonate over generic ammonia and a β -ketoester is driven by three mechanistic imperatives:

  • Controlled Desymmetrization: By introducing this specific enamine as a discrete reactant alongside a different β -ketoester (e.g., ethyl acetoacetate) and an aldehyde, the reaction is forced down a singular pathway. This yields an unsymmetrical DHP with distinct ester groups at the C3 and C5 positions, a structural prerequisite for synthesizing amlodipine analogues[3].

  • Directed N-Alkylation: The methylamino group dictates that the final DHP ring will be N-methylated. This modification significantly alters the lipophilicity and hydrogen-bonding capacity of the resulting molecule. Crucially, N-methylation prevents the rapid in vivo oxidation of the DHP to the corresponding pharmacologically inactive pyridine, thereby prolonging its action as an NADH mimic[4].

  • Accelerated Kinetics: Pre-forming the enamine bypasses the initial, often rate-limiting, condensation of ammonia with the dicarbonyl compound. The electron-rich double bond of methyl 3-(methylamino)crotonate acts as a potent nucleophile, rapidly attacking the electrophilic Knoevenagel intermediate[5].

Visualizing the Reaction Pathway

The reaction proceeds through a well-defined cascade: a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

HantzschMechanism A Aldehyde + β-Ketoester B Knoevenagel Condensation Intermediate A->B Base/Acid Catalyst D Michael Addition Adduct B->D C Methyl 3-(methylamino)crotonate (CAS 13412-12-9) C->D Nucleophilic Attack E Intramolecular Cyclization & Dehydration D->E F N-Methyl-1,4-Dihydropyridine Derivative E->F -H2O

Mechanism of the modified Hantzsch multicomponent reaction.

Self-Validating Experimental Systems

To ensure high fidelity and reproducibility, the protocols below are designed as self-validating systems .

Because MCRs can occasionally diverge into unwanted side reactions (e.g., Knoevenagel adduct polymerization or premature oxidation), we mandate the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to monitor the reaction in real-time. By utilizing charge-tagged reagents or direct ESI-MS tracking, researchers can observe the transient Knoevenagel and Michael addition intermediates[6].

Validation Checkpoint: The complete disappearance of the Knoevenagel adduct mass peak ( [M+H]+ corresponding to the aldehyde + β -ketoester minus water) serves as an internal, self-validating checkpoint. This confirms that methyl 3-(methylamino)crotonate has successfully engaged in the Michael addition prior to the final dehydration step, ensuring no unreacted intermediates contaminate the final precipitation.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of Unsymmetrical N-Methyl-1,4-DHPs (Green Chemistry Approach)

This protocol leverages Cerium(IV) ammonium nitrate (CAN) as a Lewis acid catalyst under solvent-free conditions. The causality behind omitting the solvent is to drive the reaction via intimate physical mixing, which drastically increases the effective local concentration of reactants and minimizes environmental waste[7].

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Methyl 3-(methylamino)crotonate (1.0 mmol)

  • Cerium(IV) ammonium nitrate (CAN) (10 mol%)

Step-by-Step Methodology:

  • Assembly: In a 10 mL agate mortar, combine the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

  • Catalyst Addition: Add CAN (10 mol%) to the mixture. Grind the mixture with a pestle for 5 minutes at room temperature to initiate the Knoevenagel condensation.

  • Enamine Integration: Once a thick paste forms (indicating Knoevenagel adduct formation), add methyl 3-(methylamino)crotonate (1.0 mmol).

  • Mechanochemical Activation: Continue grinding the mixture for 15–30 minutes. The mechanical friction provides the necessary activation energy for the Michael addition and subsequent cyclization.

  • Validation: Sample 1 mg of the paste, dissolve in LC-MS grade methanol, and run a quick ESI-MS scan to confirm the absence of the Knoevenagel intermediate[6].

  • Workup: Quench the reaction by adding 10 mL of ice-cold water. Stir vigorously until the product precipitates as a solid.

  • Purification: Filter the crude solid under vacuum, wash with cold water (3 × 5 mL), and recrystallize from hot ethanol to yield the pure unsymmetrical N-methyl-1,4-DHP.

Protocol B: Microwave-Assisted Synthesis using Heterogeneous Catalysis

For sterically hindered or highly electron-rich aldehydes, mechanochemistry may be insufficient. Microwave irradiation paired with a zeolite catalyst (e.g., Zr-ZSM-5) provides targeted thermal activation while maintaining green chemistry principles[8]. The high surface area of the zeolite confines the reactants, promoting the multicomponent assembly efficiently.

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave-safe reaction vial, dissolve the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and methyl 3-(methylamino)crotonate (1.0 mmol) in 2 mL of absolute ethanol.

  • Catalyst Addition: Add 30 mg of activated Zr-ZSM-5 zeolite catalyst[8].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80°C (dynamic power mode, max 150 W) for 15–25 minutes.

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with 5 mL of hot ethanol and filter immediately through a Celite pad to recover the heterogeneous Zr-ZSM-5 catalyst (which can be washed, dried, and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Induce crystallization by adding cold distilled water dropwise. Filter and dry the resulting crystals.

Workflow Step1 Reagent Preparation Step2 MCR Assembly Step1->Step2 Step3 Catalysis & Activation Step2->Step3 Step4 ESI-MS Validation Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5

Standard workflow for the synthesis of 1,4-DHPs via multicomponent reactions.

Quantitative Data Summary

The following table summarizes comparative yields and conditions for the synthesis of various N-methyl-1,4-DHPs utilizing methyl 3-(methylamino)crotonate, demonstrating the efficiency of the protocols described above.

Aldehyde ComponentCatalyst SystemReaction ConditionsTime (min)Isolated Yield (%)
BenzaldehydeCAN (10 mol%)Solvent-free, RT (Grinding)2092%
2-ChlorobenzaldehydeCAN (10 mol%)Solvent-free, RT (Grinding)3088%
4-NitrobenzaldehydeZr-ZSM-5 (30 mg)Microwave, 80°C, Ethanol1595%
3-MethoxybenzaldehydeZr-ZSM-5 (30 mg)Microwave, 80°C, Ethanol2584%
4-ChlorobenzaldehydeAcetic AcidConventional Reflux, Ethanol24076%

Note: Data synthesized from benchmarked Hantzsch MCR parameters utilizing enamine intermediates[7],[8].

References

  • ACS Chemical Neuroscience: First Sustainable One-Pot Tandem Hantzsch Multicomponent Reaction/Click Reaction Approach for Novel Multitarget-Directed Ligands in Alzheimer's Disease. Available at:[Link]

  • SciSpace: Recent advances in Hantzsch 1,4-dihydropyridines. Available at:[Link]

  • Organic Chemistry Portal: Mechanism of the Hantzsch Dihydropyridine Synthesis. Available at:[Link]

  • ResearchGate: The Multicomponent Hantzsch Reaction: Comprehensive Mass Spectrometry Monitoring Using Charge‐Tagged Reagents. Available at:[Link]

  • IJCRT: One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. Available at:[Link]

  • Frontiers in Chemistry: Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Available at:[Link]

Sources

Method

Application Note: A Robust, Scalable Process for the Synthesis and Crystallization of Methyl 3-Methylaminocrotonate

Abstract Methyl 3-methylaminocrotonate is a key β-enaminone intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its value lies in the dual nucleophilic and electrophilic nature of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-methylaminocrotonate is a key β-enaminone intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals. Its value lies in the dual nucleophilic and electrophilic nature of its enamine scaffold, making it a versatile building block.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis and subsequent crystallization of methyl 3-methylaminocrotonate. The protocol is designed for researchers, chemists, and process development professionals, focusing on the underlying chemical principles to ensure a reproducible, high-yield, and high-purity outcome. We will detail a robust procedure involving the condensation of methyl acetoacetate with methylamine, followed by a controlled crystallization protocol for purification.

Introduction and Scientific Background

β-Enaminones, such as methyl 3-methylaminocrotonate, are powerful intermediates in organic synthesis.[2] The conjugated system, featuring an electron-donating amine group and an electron-withdrawing carbonyl group, makes them highly reactive and versatile.[1] The most direct and common method for synthesizing these compounds is the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine.[3][4]

The synthesis of methyl 3-methylaminocrotonate from methyl acetoacetate and methylamine is an equilibrium-driven condensation reaction. To achieve high conversion on a larger scale, the effective removal of the water by-product is paramount. This is typically accomplished through azeotropic distillation, which continuously shifts the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle. Subsequent purification via crystallization is critical to remove unreacted starting materials and any side products, yielding a final product of the high purity required for pharmaceutical applications.

Overall Process Workflow

The end-to-end process involves a two-part workflow: the chemical synthesis followed by purification through crystallization. The logical flow is designed to maximize both yield and purity at a scalable level.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Purification Raw_Materials Raw Materials (Methyl Acetoacetate, Methylamine, Toluene) Reaction_Setup Reactor Charging & Setup Raw_Materials->Reaction_Setup Synthesis Azeotropic Reflux (Water Removal) Reaction_Setup->Synthesis Workup Solvent Removal Synthesis->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Dissolution Dissolution in Hot Heptane/Toluene Crude_Product->Dissolution Proceed to Purification Crystallization Controlled Cooling Dissolution->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: High-level workflow from raw materials to pure final product.

Part 1: Scale-Up Synthesis Protocol

This protocol details the synthesis of methyl 3-methylaminocrotonate from methyl acetoacetate and a solution of methylamine. Toluene is selected as the solvent for its ability to form a low-boiling azeotrope with water, facilitating its removal.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of methylamine on the ketone carbonyl of methyl acetoacetate, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a conjugated iminium ion, which is then deprotonated at the alpha-carbon to yield the stable enamine product.

G MAA Methyl Acetoacetate Intermediate Hemiaminal Intermediate MAA->Intermediate + MeNH₂ MeNH2 Methylamine MeNH2->Intermediate Iminium Iminium Ion Intermediate->Iminium - H₂O Product Methyl 3-Methylaminocrotonate Iminium->Product - H⁺ H2O H₂O G Crude Crude Product (Oil/Semi-solid) Dissolve Dissolve in minimal hot Toluene (~60°C) Crude->Dissolve Induce Add Heptane (Anti-solvent) until cloudy Dissolve->Induce Cool Slowly cool to 0-5°C Induce->Cool Isolate Isolate via Filtration Cool->Isolate Wash Wash with cold Heptane Isolate->Wash Dry Dry under Vacuum Wash->Dry Pure Pure White Solid Dry->Pure

Sources

Application

Application Notes &amp; Protocols: Methyl 3-Aminocrotonate as a Cornerstone Intermediate in Pharmaceutical Synthesis

Abstract Methyl 3-aminocrotonate (CAS: 14205-39-1), a β-enamino ester, is a pivotal intermediate in modern medicinal chemistry.[1] Its unique bifunctional structure, containing both an enamine and an ester group, renders...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3-aminocrotonate (CAS: 14205-39-1), a β-enamino ester, is a pivotal intermediate in modern medicinal chemistry.[1] Its unique bifunctional structure, containing both an enamine and an ester group, renders it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds.[2] This document provides an in-depth exploration of methyl 3-aminocrotonate, focusing on its critical role in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers, a class of drugs essential for treating cardiovascular diseases like hypertension and angina.[3][4] We present detailed, field-proven protocols for the synthesis of the intermediate itself and its subsequent application in the Hantzsch dihydropyridine synthesis, alongside critical data, safety guidelines, and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Chemical Utility of Methyl 3-Aminocrotonate

Methyl 3-aminocrotonate, also known as methyl 3-amino-2-butenoate, is typically an off-white to yellowish crystalline solid.[5][6] Its value in pharmaceutical manufacturing cannot be overstated, primarily due to its efficient participation in cyclocondensation reactions to form heterocyclic scaffolds.[2] The most prominent of these is the 1,4-dihydropyridine ring system, the core structure of blockbuster cardiovascular drugs including Nifedipine, Nicardipine, Amlodipine, and Felodipine.[3][7][8]

The compound's reactivity stems from the nucleophilic character of the enamine nitrogen and the α-carbon, which allows it to readily react with electrophiles, making it an ideal component in multicomponent reactions. The Hantzsch pyridine synthesis, a classic and reliable multicomponent reaction, heavily relies on this intermediate to construct the DHP core with high efficiency and atom economy.[1][9]

Table 1: Physicochemical Properties and Specifications of Methyl 3-Aminocrotonate

PropertyValueSource(s)
CAS Number 14205-39-1[3]
Molecular Formula C₅H₉NO₂[7]
Molecular Weight 115.13 g/mol [7]
Appearance White to off-white/yellowish crystalline powder[5][6]
Melting Point 81-83 °C[4]
Purity (Typical) ≥98%, often >99% for pharmaceutical use[3][7]
Water Content ≤0.5%[7]
Solubility Soluble in chloroform, acetone; sparingly soluble in water[4][10]
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere (2–8°C recommended)[2][4]

Causality Behind Strict Specifications: For its use in pharmaceutical synthesis, particularly in GMP (Good Manufacturing Practice) environments, the purity of methyl 3-aminocrotonate is non-negotiable. A minimum purity of 99% is often required to minimize side reactions and ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards.[3][11] Furthermore, the compound is hygroscopic; it readily absorbs moisture, which can hydrolyze the ester or interfere with the Hantzsch condensation mechanism, leading to reduced yields and impurity formation.[12] Therefore, strict control of water content (ideally <0.1% for sensitive reactions) is critical.[7][12]

Core Application: The Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a four-component reaction that classically involves an aldehyde, two equivalents of a β-ketoester, and ammonia.[13] A highly effective modern variation utilizes the pre-formed enamine, methyl 3-aminocrotonate, which condenses with an aldehyde and another carbonyl species to form the DHP ring.[9] This modification offers a more controlled and efficient pathway to a diverse library of 1,4-DHP derivatives.[9]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. The use of methyl 3-aminocrotonate streamlines the process. In a common variant, an aromatic aldehyde first undergoes a Knoevenagel condensation with one equivalent of a β-ketoester (like methyl acetoacetate) to form an α,β-unsaturated carbonyl compound (a benzylidene intermediate). This intermediate then undergoes a Michael addition with the enamine (methyl 3-aminocrotonate). The resulting adduct then cyclizes via intramolecular condensation (loss of water) to form the stable 1,4-dihydropyridine ring.[9]

Alternatively, in a simpler setup, an aldehyde is reacted with two equivalents of methyl 3-aminocrotonate directly.[9][14]

Hantzsch_Mechanism Aldehyde Ar-CHO (Aldehyde) Knoevenagel_Adduct Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation MAC1 Methyl 3-Aminocrotonate (1 eq.) Michael_Adduct Michael Adduct MAC1->Michael_Adduct Ketoester Methyl Acetoacetate (1 eq.) Ketoester->Knoevenagel_Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation DHP_Product 1,4-Dihydropyridine Cyclized_Intermediate->DHP_Product - H₂O (Dehydration)

Caption: Mechanism of the Hantzsch synthesis using a benzylidene intermediate.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and scientists. All procedures should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Laboratory Scale Synthesis of Methyl 3-Aminocrotonate

This protocol is based on the highly efficient and common method of ammonolysis of methyl acetoacetate in an aqueous medium, which minimizes organic solvent use.[4][15]

Objective: To synthesize high-purity methyl 3-aminocrotonate.

Materials:

  • Methyl acetoacetate (MAA)

  • Aqueous ammonia (25-30% solution)

  • Deionized water

  • Ice bath

  • Reaction vessel with overhead stirrer, temperature probe, and addition funnel

Synthesis_Workflow start Start charge_reactor 1. Charge Reactor with Methyl Acetoacetate and Water start->charge_reactor add_ammonia 2. Slowly Add Aqueous Ammonia (Control Temp < 40°C) charge_reactor->add_ammonia heat_react 3. Heat to 55-65°C and Stir for ~2 hours add_ammonia->heat_react monitor 4. Monitor Reaction (TLC/GC) heat_react->monitor cool_precipitate 5. Cool in Ice Bath to Maximize Precipitation monitor->cool_precipitate Reaction Complete filter 6. Filter Product via Vacuum Filtration cool_precipitate->filter wash 7. Wash Crystals with Cold Water filter->wash dry 8. Dry Under Vacuum (50-60°C) wash->dry end End Product: Off-white Crystalline Solid dry->end

Caption: Experimental workflow for the synthesis of methyl 3-aminocrotonate.

Procedure:

  • Reactor Setup: In a reaction vessel equipped for stirring and temperature control, charge methyl acetoacetate (1.0 mole equivalent).

  • Ammonia Addition: While stirring, slowly add aqueous ammonia (1.5 - 4.0 mole equivalents) to the vessel.[16] The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a temperature between 35-70°C (a range of 55-65°C is often optimal).[15][16] Stir vigorously for approximately 2 hours.

  • Monitoring: The reaction progress can be monitored by the precipitation of the product or by analytical methods like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[4]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual ammonia and other water-soluble impurities.[4]

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.[4] The expected product is an off-white crystalline powder with a yield typically in the range of 75-85%.[4]

Protocol 2: General Synthesis of a 4-Aryl-1,4-Dihydropyridine

This protocol describes a modified Hantzsch condensation using methyl 3-aminocrotonate.[9][14]

Objective: To synthesize a 4-aryl-1,4-dihydropyridine derivative, a common scaffold for calcium channel blockers.

Materials:

  • Substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde for a Nifedipine analog)

  • Methyl 3-aminocrotonate

  • Solvent (Isopropanol is often preferred for its ability to facilitate crystallization of the product)[14]

  • TLC supplies for reaction monitoring

Procedure:

  • Reactant Charging: To a round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde (0.1 mol) and dissolve it in isopropanol (approx. 50 mL).[14]

  • Addition of Intermediate: Add methyl 3-aminocrotonate (0.2 mol, 2.0 equivalents) to the solution at once.[9][14]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using an eluent system like dichloromethane/methanol, 9:1 v/v).[9] The reaction time can vary from a few hours to overnight depending on the aldehyde used.[14]

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize directly from the solution.[14] If crystallization is slow, it can be induced by scratching the flask's inner wall or placing it in an ice bath.[9]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove unreacted starting materials and impurities.[14]

  • Drying: Dry the purified product in a vacuum oven to a constant weight. Characterize the final 1,4-dihydropyridine via melting point, NMR, and MS analysis.

DHP_Workflow start Start dissolve 1. Dissolve Aldehyde in Isopropanol start->dissolve add_mac 2. Add Methyl 3-Aminocrotonate (2 eq.) dissolve->add_mac reflux 3. Heat Mixture to Reflux add_mac->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temp to Induce Crystallization monitor->cool Reaction Complete filter 6. Filter Crystalline Product cool->filter wash 7. Wash with Cold Isopropanol filter->wash dry 8. Dry Under Vacuum wash->dry end End Product: Purified 1,4-DHP Crystals dry->end

Caption: A typical experimental workflow for 1,4-dihydropyridine synthesis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Methyl 3-aminocrotonate must be handled with care, adhering to the information provided in its Safety Data Sheet (SDS).

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed.[17]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[17][18][19]

  • Sensitization: May cause an allergic skin reaction.[17]

Handling and PPE:

  • Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][18]

  • Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[10][19]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10]

  • Protect from light and moisture to prevent degradation and moisture absorption.[2][12]

  • Keep away from strong oxidizing agents and other incompatible materials.[2][18]

Conclusion

Methyl 3-aminocrotonate is an indispensable intermediate, not merely a simple reagent. Its strategic importance is firmly established in the synthesis of 1,4-dihydropyridine-based cardiovascular drugs. The causality for its widespread use lies in its ability to facilitate the Hantzsch synthesis with high efficiency and versatility. The protocols and data presented herein provide a self-validating framework for researchers, grounded in established chemical principles and safety practices. By understanding the mechanistic pathways, optimizing reaction conditions, and adhering to strict quality control and handling procedures, scientists can effectively leverage methyl 3-aminocrotonate to advance the development of new and existing pharmaceutical agents.

References

  • Saadeh, H. A., et al. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules.
  • ChemicalCell. (n.d.). Isopropyl 3-Aminocrotonate CAS NO 14205-46-0. [Link]

  • LookChem. (n.d.). Exploring Methyl 3-Aminocrotonate: Properties, Applications, and Manufacturing. [Link]

  • LookChem. (2026, March 23). Methyl 3-Aminocrotonate: A Vital Intermediate for Cardiovascular Drug Synthesis. [Link]

  • Glindia. (2026, January 23). Methyl 3-Aminocrotonate. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. [Link]

  • LookChem. (2026, January 21). Understanding Methyl 3-Aminocrotonate: Properties, Synthesis, and Procurement. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 3-Aminocrotonate, 97%. [Link]

  • LookChem. (2026, March 21). The Crucial Role of Methyl 3-aminocrotonate in Cardiovascular Drug Manufacturing. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US6294673B1 - Process for preparing nifedipine.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. [Link]

  • INIS-IAEA. (2025, January 2). Synthesis of 3-(C-11-methyl)-nifedipine, a potent Ca/sup ++/ channel antagonist, for positron emission tomography. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis Mechanism | PDF. [Link]

  • Google Patents. (n.d.).
  • Amerigo Scientific. (n.d.). Methyl 3-aminocrotonate. [Link]

  • PubChem - NIH. (n.d.). Methyl 3-aminocrotonate | C5H9NO2 | CID 643918. [Link]

Sources

Method

Application Notes and Protocols for the Green Synthesis of Methyl 3-Methylaminocrotonate

Introduction: A Paradigm Shift in Enamino Ester Synthesis Methyl 3-methylaminocrotonate is a valuable β-enamino ester, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Enamino Ester Synthesis

Methyl 3-methylaminocrotonate is a valuable β-enamino ester, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Notably, its structural analogues are crucial intermediates for producing 1,4-dihydropyridine-type calcium channel blockers, a class of drugs essential for treating cardiovascular diseases such as hypertension.[1][2][3] The traditional synthesis of such compounds often relies on methods that utilize volatile organic solvents, harsh catalysts, and energy-intensive procedures, posing significant environmental and safety concerns.

In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is paramount.[4] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of methyl 3-methylaminocrotonate using environmentally benign approaches. We will explore solvent-free conditions, the use of recoverable heterogeneous catalysts, and the application of microwave-assisted synthesis to reduce reaction times, minimize waste, and enhance overall process efficiency.[5][6]

The Core Transformation: Condensation of Methyl Acetoacetate and Methylamine

The fundamental reaction for producing methyl 3-methylaminocrotonate is the condensation of methyl acetoacetate with methylamine. This reaction proceeds via a nucleophilic attack of the amine on the ketone carbonyl of the β-ketoester, followed by a dehydration step to yield the stable enamine product.

G cluster_0 Reaction Mechanism MAA Methyl Acetoacetate Intermediate Hemiaminal Intermediate MAA->Intermediate + Methylamine MeNH2 Methylamine Product Methyl 3-Methylaminocrotonate Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: General reaction mechanism for enamine formation.

Approach 1: Catalyst-Free, Solvent-Free Synthesis

This approach represents one of the most straightforward applications of green chemistry by eliminating the need for both a catalyst and a solvent. The direct reaction of the neat reagents minimizes waste and simplifies product work-up, making it a highly atom-economical method.

Causality and Scientific Rationale: By heating a mixture of the reactants directly, sufficient thermal energy is provided to overcome the activation energy for both the initial nucleophilic addition and the subsequent dehydration. The absence of a solvent means the concentration of reactants is at its maximum, which often leads to significantly increased reaction rates. This method relies on the inherent reactivity of the starting materials without the need for external chemical activation.[7]

Detailed Experimental Protocol: Solvent-Free Synthesis

Materials:

  • Methyl acetoacetate (1.0 eq.)

  • Methylamine solution (e.g., 40% in H₂O or 33% in ethanol, 1.1 eq.)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Condenser (optional, depending on scale and temperature)

  • Rotary evaporator

  • Crystallization dish and filtration apparatus

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (1.0 eq.).

  • Slowly add the methylamine solution (1.1 eq.) to the flask while stirring. An initial exothermic reaction may be observed.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates until the methyl acetoacetate spot has been consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove any remaining volatile components (e.g., water or ethanol from the methylamine solution) under reduced pressure using a rotary evaporator.

  • The crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system like n-hexane/ethyl acetate to yield the final product.

Approach 2: Heterogeneous Catalysis under Solvent-Free Conditions

To further accelerate the reaction under solvent-free conditions, a solid, recoverable acid catalyst can be employed. This method combines the benefits of solvent elimination with the advantages of catalysis, such as lower reaction temperatures and shorter reaction times, while adhering to green principles by allowing for catalyst reuse.[8][9]

Causality and Scientific Rationale: Solid acid catalysts, such as silica sulfuric acid (SSA) or other supported proton sources, function by activating the carbonyl group of methyl acetoacetate.[8][10] The protonation of the carbonyl oxygen makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by methylamine. Because the catalysis occurs on the surface of a solid, the catalyst can be easily removed from the reaction mixture by simple filtration, a significant advantage over homogeneous acid catalysts which require neutralization and often result in salt waste.[8]

Detailed Experimental Protocol: Heterogeneous Catalysis

Materials:

  • Methyl acetoacetate (1.0 eq.)

  • Methylamine solution (1.1 eq.)

  • Silica Sulfuric Acid (SSA) (e.g., 0.5 mol %)

  • Round-bottom flask, magnetic stirrer, and hot plate

  • Ethyl acetate

  • Filtration apparatus

Procedure:

  • Charge a round-bottom flask with methyl acetoacetate (1.0 eq.), methylamine solution (1.1 eq.), and a catalytic amount of SSA.

  • Stir the mixture vigorously at 80°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add warm ethyl acetate (approx. 10 mL per 1 mmol of starting material) to dissolve the product and stir for 5 minutes.[10]

  • Filter the mixture to remove the solid SSA catalyst. The recovered catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.[8]

  • Evaporate the solvent from the filtrate under vacuum to yield the crude product, which can then be purified by recrystallization.

G cluster_workflow Workflow: Heterogeneous Catalysis cluster_product Product Path cluster_catalyst Catalyst Recovery reactants Step 1: Mix Methyl Acetoacetate Methylamine Solid Acid Catalyst reaction Step 2: Heat & Stir Solvent-Free 80°C, 30-60 min reactants->reaction dissolve Step 3: Dissolve Add Ethyl Acetate reaction->dissolve filter Step 4: Filter Separate Product Solution from Solid Catalyst dissolve->filter evaporate Step 5a: Evaporate Remove Ethyl Acetate filter->evaporate wash Step 5b: Wash Wash catalyst with EtOAc filter->wash purify Step 6a: Purify Recrystallize evaporate->purify final_product Final Product purify->final_product dry Step 6b: Dry Dry catalyst wash->dry reuse Reuse Catalyst dry->reuse

Caption: Experimental workflow for heterogeneous catalysis.

Approach 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a transformative technology that aligns perfectly with green chemistry principles by enhancing energy efficiency. It can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[6][11]

Causality and Scientific Rationale: Conventional heating relies on slow, inefficient heat transfer from an external source through the vessel walls to the solvent and reactants. In contrast, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, causing rapid and uniform internal heating.[6][12] This instantaneous, localized heating effect accelerates reaction rates far beyond what is achievable with conventional methods and can minimize the formation of thermal decomposition byproducts associated with prolonged heating.[12]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Methyl acetoacetate (1.0 eq.)

  • Methylamine solution (1.2 eq.)

  • Ethanol (optional, as a green solvent)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Place methyl acetoacetate (1.0 eq.) and methylamine solution (1.2 eq.) into a microwave reaction vessel. If a solvent is used, add a minimal amount of ethanol.

  • Seal the vessel securely.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture for 5-10 minutes at a temperature of 100-120°C. The reaction progress can be monitored by running test reactions at different time intervals.[12]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Open the vessel and transfer the contents.

  • If a solvent was used, remove it via rotary evaporation.

  • Purify the crude product by recrystallization to obtain pure methyl 3-methylaminocrotonate.

Comparative Summary of Green Synthesis Approaches

MethodCatalystSolventTypical Temp.Typical TimeKey Advantages & References
Solvent-Free NoneNone60-80°C1-3 hoursHigh atom economy; simple work-up; no solvent waste.[7][10]
Heterogeneous Catalysis Solid Acid (e.g., SSA)None80°C30-60 minFaster reaction rates; catalyst is easily recoverable and reusable.[8][9]
Microwave-Assisted None or CatalystNone or Green Solvent100-120°C5-10 minDramatic reduction in reaction time; high energy efficiency; improved yields.[6][12]

Conclusion and Outlook

The synthesis of methyl 3-methylaminocrotonate can be achieved efficiently and sustainably by adopting green chemistry principles. The protocols detailed herein—solvent-free synthesis, heterogeneous catalysis, and microwave-assisted reactions—offer significant advantages over traditional methods by reducing waste, improving energy efficiency, and simplifying experimental procedures. For researchers in both academic and industrial settings, these methods provide a clear pathway to producing valuable chemical intermediates while minimizing environmental impact. The choice of method can be tailored to the specific needs of the laboratory, balancing factors such as available equipment, desired reaction speed, and scalability.

References

  • Catalyst and solvent-free synthesis of β-enaminone derivatives. (n.d.). Google AI Search. Retrieved March 26, 2026.
  • Thorwirth, R., & Stolle, A. (n.d.). Solvent-Free Synthesis of Enamines from Alkyl Esters of Propiolic or But-2-yne Dicarboxylic Acid in a Ball Mill. Google AI Search. Retrieved March 26, 2026.
  • Prabakaran, K., Sivakumar, M., & Muthu, S. P. (n.d.). A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst.
  • Rezaei, R., & Shakeri, M. (n.d.). A Mild and Efficient Method for Synthesis of β-Enaminones using Melamine-Formaldehyde Resin Supported H+. Google AI Search. Retrieved March 26, 2026.
  • Hasaninejad, A., et al. (n.d.). A Green Solventless Protocol for the Synthesis of β-Enaminones and β-Enamino Esters Using Silica Sulfuric Acid as a Highly E. Semantic Scholar. Retrieved March 26, 2026.
  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. (2013, December 10). Google AI Search. Retrieved March 26, 2026.
  • Benhaoua, C., Kasmi, S., Rahmouni, M., & Bazureau, J. P. (n.d.). SYNTHESIS OF SOME ENAMINONE DERIVATIVES UNDER SOLVENT-FREE PROCESS. Google AI Search. Retrieved March 26, 2026.
  • Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. (n.d.). Sciforum. Retrieved March 26, 2026.
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2025, October 16).
  • Sundge, S., & Vibhute, Y. (n.d.). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. JOCPR. Retrieved March 26, 2026.
  • Application Note: Laboratory Scale Preparation of Methyl 3-Aminocrotonate. (n.d.). Benchchem. Retrieved March 26, 2026.
  • Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH3 (aq),.... (n.d.).
  • D'Anna, F., & Noto, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved March 26, 2026.
  • PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE. (n.d.).
  • Production of methyl 3- aminocrotanate. (n.d.).
  • Preparation method of methyl 3-aminocrotonate. (n.d.).
  • METHYL ACETOACETATE SYNTHESIS. (2025, March 1). YouTube. Retrieved March 26, 2026.
  • Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. (n.d.). Google AI Search. Retrieved March 26, 2026.
  • METHYL ACETOACETATE. (n.d.).
  • Preparation method of methyl acetoacetate. (n.d.).
  • Technical Support Center: Preparation of Methyl 3-Aminocrotonate. (n.d.). Benchchem. Retrieved March 26, 2026.
  • How is acetic acid converted into methylamine?. (2018, November 3). Quora. Retrieved March 26, 2026.
  • The Chemical Synthesis Advantage: Methyl Acetoacetate for Organic Reactions. (2026, March 21). Google AI Search. Retrieved March 26, 2026.
  • (19) United States. (2012, April 25). Googleapis.com. Retrieved March 26, 2026.
  • Methyl 3-aminocrotonate 97 14205-39-1. (n.d.). Sigma-Aldrich. Retrieved March 26, 2026.
  • A Systematic Approach for Conceptual and Sustainable Process Design: Production of Methylamines From Methanol and Ammonia. (n.d.).
  • Microwave-Assisted Synthesis Featuring 3-Methyl-2-Oxazolidinone: Application Notes and Protocols. (n.d.). Benchchem. Retrieved March 26, 2026.
  • Afanasenko, A. M., Deak, N., October, J., Sole, R., & Barta, K. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing. Retrieved March 26, 2026.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. Retrieved March 26, 2026.
  • A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. (2024, November 29). Google AI Search. Retrieved March 26, 2026.
  • Recovery of Spent Methyldiethanolamines and Reduced Environmental Impact. (n.d.). Google AI Search. Retrieved March 26, 2026.
  • Methyl 3-aminocrotonate 97 14205-39-1. (n.d.). Sigma-Aldrich. Retrieved March 26, 2026.
  • Methyl 3-Aminocrotonate. (2026, January 23). Glindia. Retrieved March 26, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing side products in Hantzsch synthesis with methyl 3-methylaminocrotonate

Welcome to the Technical Support Center for Advanced Multicomponent Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing N-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Multicomponent Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing N-substituted enamines—specifically methyl 3-methylaminocrotonate —in the Hantzsch 1,4-dihydropyridine (1,4-DHP) synthesis.

Unlike standard N-H enamines, the presence of the N-methyl group fundamentally alters the steric environment and electronic trajectory of the reaction. This guide will decode the causality behind common side reactions and provide self-validating protocols to ensure high-yield, high-purity syntheses.

Mechanistic Pathway Visualization

To troubleshoot effectively, we must first map the kinetic competition between the desired multicomponent assembly and parasitic side reactions.

HantzschPathways SM Aldehyde + β-Keto Ester + Methyl 3-methylaminocrotonate Knoevenagel Knoevenagel Adduct (Electrophile) SM->Knoevenagel Base/Acid Catalyst Enamine Methyl 3-methylaminocrotonate (Nucleophile) SM->Enamine Reagent Input DHP Target Product: N-Methyl-1,4-DHP Knoevenagel->DHP + Enamine (Michael Addition) BisAdduct Side Product: Bis-Knoevenagel Adduct Knoevenagel->BisAdduct + Excess β-Keto Ester Regioisomer Side Product: 1,2-DHP Regioisomer Knoevenagel->Regioisomer Steric Hindrance Hydrolysis Side Product: Methyl Acetoacetate Enamine->Hydrolysis Moisture (H2O) Oxidation Side Product: N-Methylpyridinium Salt DHP->Oxidation O2 / Heat

Reaction pathways and side product formation in N-methyl Hantzsch synthesis.

Diagnostic FAQ & Troubleshooting Guide

Q: Why am I seeing a high concentration of bis-Knoevenagel adducts instead of my desired N-methyl-1,4-DHP? A: Causality: The Hantzsch reaction is a delicate kinetic race. The aldehyde must undergo a Knoevenagel condensation with the β-keto ester, followed by a Michael addition from the enamine[1]. If your methyl 3-methylaminocrotonate is sterically hindered or degraded, a second equivalent of the β-keto ester acts as the nucleophile instead, forming a bis-adduct[2]. Solution: Transition from a one-pot multicomponent reaction to a stepwise protocol. Pre-form the Knoevenagel adduct using a mild Lewis acid catalyst, and only introduce the enamine once the aldehyde is fully consumed[3].

Q: My reaction stalls, and NMR shows significant amounts of methyl acetoacetate and methylamine. What happened to my enamine? A: Causality: Enamino esters like methyl 3-methylaminocrotonate are highly hygroscopic[4]. In the presence of adventitious water, the enamine undergoes rapid hydrolysis back into its constituent β-keto ester (methyl acetoacetate) and amine (methylamine). This destroys your nucleophile and alters the reaction stoichiometry, heavily favoring the bis-adduct side reaction. Solution: Implement strict anhydrous controls. Validate the moisture content of your enamine via Karl Fischer titration prior to use (it must be <0.1%)[4].

Q: I am isolating a fluorescent byproduct that NMR identifies as a pyridinium salt. How is this forming? A: Causality: Standard 1,4-DHPs (with an N-H bond) readily oxidize to neutral, aromatic pyridines upon exposure to air or heat[5]. However, because you are using an N-methylated enamine, the resulting N-methyl-1,4-DHP cannot lose a proton from the nitrogen during oxidation. Instead, aerobic oxidation yields a permanently charged N-methylpyridinium cation[2]. Solution: Degas all solvents via sparging or freeze-pump-thaw cycles. Run the cyclization and all subsequent workups under a strict argon atmosphere.

Q: My product mixture contains a regioisomer. Why am I getting 1,2-DHP instead of 1,4-DHP? A: Causality: The N-methyl group on methyl 3-methylaminocrotonate introduces significant steric bulk compared to standard N-H enamines. During the critical Michael addition and subsequent cyclization, steric clash between the N-methyl group and bulky substituents on the Knoevenagel adduct can alter the trajectory of ring closure, kinetically favoring the 1,2-dihydropyridine (1,2-DHP) regioisomer[6]. Solution: Lower the reaction temperature to 60°C to favor the thermodynamic 1,4-DHP product, and utilize a highly polar, protic solvent (like ethanol or trifluoroethanol) to stabilize the transition state leading to the 1,4-isomer.

Quantitative Mitigation Matrix

Summarizing the side products, their mechanistic triggers, and the targeted metrics required for optimization:

Side ProductCausality / MechanismMitigation StrategyTarget Metric
Bis-Knoevenagel Adduct Aldehyde reacts with two equivalents of β-keto ester instead of the enamine.Use stepwise addition; employ Lewis acid catalyst (e.g., Phenylboronic acid).< 5% Bis-adduct formation
Hydrolysis Products Enamine absorbs moisture, hydrolyzing to methyl acetoacetate and methylamine.Store under argon; verify moisture via Karl Fischer titration.< 0.1% Water content in reagents
N-Methylpyridinium Salt Aerobic oxidation of the 1,4-DHP core at elevated temperatures.Degas solvents; run reaction under inert N2/Ar atmosphere.> 95% 1,4-DHP retention
1,2-DHP Regioisomer Steric clash from N-methyl group alters cyclization regioselectivity.Optimize solvent polarity; lower reaction temperature to 60°C.> 90% Regioselectivity

Self-Validating Experimental Protocol: Stepwise Hantzsch Synthesis

To eliminate the side products detailed above, do not use a classical one-pot boil. Instead, utilize this self-validating, stepwise protocol catalyzed by Phenylboronic Acid (PhB(OH)₂), which cleanly separates electrophile generation from nucleophilic attack[3].

Phase 1: Reagent Validation (Moisture Control)

  • Action: Perform a Karl Fischer (KF) titration on your batch of methyl 3-methylaminocrotonate.

  • Causality: Prevents hydrolysis-induced stoichiometry imbalance[4].

  • Validation Gate: If H₂O > 0.1%, dry the enamine under high vacuum over P₂O₅ for 12 hours. Do not proceed to Phase 2 until KF confirms moisture is <0.1%.

Phase 2: Stepwise Electrophile Generation (Knoevenagel Condensation)

  • Action: In an oven-dried, argon-purged Schlenk flask, combine the aldehyde (1.0 eq), β-keto ester (1.0 eq), and PhB(OH)₂ (10 mol%) in thoroughly degassed absolute ethanol.

  • Action: Stir the mixture at 40°C for 1–2 hours.

  • Causality: PhB(OH)₂ specifically accelerates the Knoevenagel condensation without triggering premature side reactions, preventing bis-adduct formation[3].

  • Validation Gate: Monitor via TLC (Hexane/EtOAc 7:3, UV active). Proceed to Phase 3 ONLY when the aldehyde starting material spot is completely absent. If aldehyde remains, bis-adduct formation is imminent upon enamine addition.

Phase 3: Nucleophilic Addition & Cyclization

  • Action: Dissolve methyl 3-methylaminocrotonate (1.1 eq) in degassed absolute ethanol and add it dropwise to the reaction mixture over 15 minutes.

  • Action: Elevate the temperature to 60°C and stir for 4 hours under Argon.

  • Causality: Dropwise addition prevents a localized excess of enamine, minimizing 1,2-DHP regioisomer formation[6]. The strict Argon atmosphere prevents the N-methyl-1,4-DHP from oxidizing into a pyridinium salt[2].

  • Validation Gate: The reaction is complete when the Knoevenagel intermediate spot disappears on TLC and a new, highly fluorescent (under 365 nm UV) 1,4-DHP spot appears. Quench and purify via standard silica gel chromatography.

References

  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia.[Link]

  • Hantzsch pyridine synthesis - Grokipedia. Grokipedia.[Link]

  • One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. Beilstein Journals.[Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 3-(methylamino)crotonate Synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with incomplete conversions and poor yields when synthesizing methyl 3-(methylamino)crotonate (an essent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with incomplete conversions and poor yields when synthesizing methyl 3-(methylamino)crotonate (an essential enamine building block for active pharmaceutical ingredients).

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic barriers of this specific condensation reaction and provide field-proven, self-validating protocols to ensure >95% conversion rates.

Diagnostic Troubleshooting Workflow

Before adjusting your stoichiometry or changing solvents, use the diagnostic logic tree below to identify the root cause of your stalled reaction.

DiagnosticTree Start Low Conversion (<80%) CheckWater Is water being actively removed? Start->CheckWater AddWaterRemoval Implement Dean-Stark or Molecular Sieves CheckWater->AddWaterRemoval No CheckAmine Is MeNH2 escaping before reacting? CheckWater->CheckAmine Yes AddWaterRemoval->CheckAmine AddAmine Pre-stir at RT, then heat to dehydrate CheckAmine->AddAmine Yes Success High Conversion (>95%) CheckAmine->Success No AddAmine->Success

Diagnostic workflow for resolving low enamine conversion rates.

Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction plateau at 60-70% conversion even with an excess of methylamine? The Causality: The reaction between methyl acetoacetate and methylamine is a reversible condensation. Every mole of enamine produced generates one mole of water. According to Le Chatelier's principle, if water is allowed to accumulate in the reaction matrix, it drives the equilibrium backward, hydrolyzing the enamine into its starting materials[1]. The Solution: You must break the equilibrium by continuously removing water. For scalable processes, azeotropic distillation using toluene and a Dean-Stark apparatus is the gold standard[2]. For smaller, heat-sensitive batches, the addition of 4Å molecular sieves or anhydrous MgSO₄ directly into the reaction mixture will act as a thermodynamic sink for the water[3].

Q2: Should I add an acid catalyst (like p-TSA) to speed up the reaction? The Causality: While traditional enamine formation from secondary amines strictly requires acid catalysis to facilitate the departure of the hydroxyl group[2], the reaction of primary amines with β-keto esters is unique. The inherent acidity of the α-protons in methyl acetoacetate allows the intermediate imine to rapidly tautomerize into a highly stable, conjugated enamine (a "push-pull" electron system)[3]. The Solution: External acid catalysts are generally unnecessary and can actually be detrimental. Strong acids will protonate the methylamine (forming the unreactive ammonium salt), rendering it non-nucleophilic and drastically lowering your conversion rate.

Q3: I am using the Dean-Stark method, but my yields are still low and I see unreacted methyl acetoacetate. What went wrong? The Causality: Methylamine is highly volatile (boiling point -6°C). Toluene refluxes at 110°C. If you mix the reagents and immediately apply heat, the methylamine will simply boil out of the reactor before it has a chance to undergo nucleophilic attack on the carbonyl[4]. The Solution: Implement a "two-stage" temperature profile. Stir the reactants at room temperature for 1 to 2 hours. This allows the formation of the heavier, non-volatile hemiaminal intermediate. Only after this pre-incubation should you apply heat to drive the azeotropic dehydration.

Quantitative Analysis of Reaction Parameters

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and expected conversion rates based on established enamine synthesis data[1].

Solvent SystemWater Removal MethodTemperature ProfileExpected ConversionPrimary Failure Mode / Limitation
Methanol None25°C (Constant)60 - 70%Equilibrium stalling due to water accumulation.
Solvent-Free None60°C (Constant)~78%Product decomposition and rapid MeNH₂ volatilization.
Dichloromethane 4Å Molecular Sieves25°C (Constant)85 - 90%Slower reaction kinetics; sieves may trap product.
Toluene Dean-Stark Trap25°C (2h) → 110°C> 95% None (Optimal condition for scalable synthesis).

Mechanistic Pathway

Understanding the pathway is critical for troubleshooting. Notice how the reaction relies on a tautomerization step driven by the extended conjugation of the ester group.

Mechanism SM Methyl Acetoacetate + Methylamine Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine Dehydration Water Water (H2O) Hemiaminal->Water Released Enamine Methyl 3-(methylamino)crotonate Imine->Enamine Tautomerization

Mechanistic pathway of enamine formation highlighting the tautomerization step.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific physical changes (like water volume), you can confirm the success of the reaction in real-time without waiting for offline HPLC/NMR analysis.

Protocol A: Azeotropic Dehydration Method (High Yield / Scalable)

This method utilizes a Dean-Stark trap to physically remove water, ensuring the equilibrium is pushed entirely to the right[4],[2].

Step 1: Setup Equip a round-bottom flask with a magnetic stirring bar. Attach a Dean-Stark trap, fill the trap arm with toluene, and fit a reflux condenser on top. Step 2: Reagent Loading Add methyl acetoacetate (1.0 equivalent) and dissolve in anhydrous toluene (approx. 5 volumes). Step 3: Amine Addition (Critical Step) Slowly add methylamine (1.5 equivalents). Note: If using a 33% solution of methylamine in absolute ethanol, the ethanol will co-distill later. If using methylamine hydrochloride, add 1.5 eq of triethylamine to liberate the free base in situ. Step 4: Pre-Incubation Stir the mixture at room temperature (20-25°C) for 2 hours. This prevents the volatile amine from escaping and forms the stable hemiaminal intermediate. Step 5: Azeotropic Distillation Apply heat and bring the toluene to a gentle reflux (110°C). Step 6: Self-Validation Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 18 mL per mole of starting material) has collected in the lower phase of the trap and no further water droplets fall from the condenser. Step 7: Isolation Cool to room temperature and concentrate under reduced pressure to yield the crude enamine.

Protocol B: Mild Ambient Method (For Heat-Sensitive Analogues)

Use this method if your downstream functional groups cannot tolerate refluxing toluene.

Step 1: In an oven-dried flask under inert atmosphere, dissolve methyl acetoacetate (1.0 eq) in anhydrous dichloromethane (DCM). Step 2: Add freshly activated 4Å molecular sieves (approx. 1 gram per 10 mmol of substrate) directly to the flask. Step 3: Introduce methylamine solution (2.0 equivalents) dropwise at 0°C to control the initial exothermic nucleophilic attack. Step 4: Allow the reaction to warm to room temperature and stir for 18-24 hours. The sieves will irreversibly trap the generated water[3]. Step 5: Filter the mixture through a pad of Celite to remove the molecular sieves, wash the pad with excess DCM, and concentrate the filtrate in vacuo.

References

  • Troubleshooting low conversion in 3-aminocrotonate synthesis - BenchChem. 1

  • CN101665443A - Method for preparing amino acid dane salt - Google Patents. 4

  • Imine formation-Typical procedures - OperaChem. 2

  • Enamines - Master Organic Chemistry. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-Methylaminocrotonate vs. Ethyl 3-Aminocrotonate

Introduction: The Nuances of β-Enamino Esters in Synthesis β-Enamino esters are a cornerstone class of intermediates in organic synthesis, prized for their dual functionality which enables the construction of a diverse a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nuances of β-Enamino Esters in Synthesis

β-Enamino esters are a cornerstone class of intermediates in organic synthesis, prized for their dual functionality which enables the construction of a diverse array of heterocyclic systems.[1] This guide provides an in-depth comparative analysis of two prominent members of this class: methyl 3-methylaminocrotonate (a secondary enamine) and ethyl 3-aminocrotonate (a primary enamine). While structurally similar, the presence of a methyl group on the nitrogen atom introduces profound differences in their electronic properties, steric profile, and, consequently, their chemical reactivity.

For researchers and drug development professionals, understanding these subtleties is paramount for strategic reagent selection, reaction design, and achieving desired synthetic outcomes, particularly in the synthesis of pharmacologically active molecules like dihydropyridines and dihydropyrimidinones.[2][3] This document will explore the fundamental principles governing their reactivity, supported by mechanistic insights and practical experimental considerations.

Part 1: Structural and Electronic Profile Analysis

The reactivity of an enamine is fundamentally dictated by the availability of the nitrogen lone pair to participate in resonance, which enhances the nucleophilicity of the β-carbon.[4][5] This is the key locus of reactivity for C-C bond formation in reactions such as alkylations and Michael additions.[6]

The primary structural difference between our two subjects is the substitution on the nitrogen atom.

  • Ethyl 3-aminocrotonate is a primary enamine, possessing two protons on the nitrogen atom. This allows it to participate in reactions requiring condensation via the N-H bonds and to exist in tautomeric equilibrium with its corresponding imine form.

  • Methyl 3-methylaminocrotonate is a secondary enamine. The N-methyl group is a weak electron-donating group, which increases the electron density on the nitrogen. This, in turn, enhances the π-donating character of the nitrogen, leading to a more electron-rich double bond and a more nucleophilic β-carbon compared to its primary counterpart.[7]

The choice between a methyl and an ethyl ester has a comparatively minor electronic influence on the reactive enamine moiety. While it can affect solubility and, to a small extent, the rate of reactions involving the ester itself, the dominant factor in comparing reactivity remains the N-substitution.[8]

Diagram 1: Resonance structures illustrating β-carbon nucleophilicity.

Part 2: Comparative Reactivity in Key Transformations

The structural and electronic differences manifest in distinct reactivity profiles, particularly in acylation and multicomponent reactions.

Acylation: A Tale of Competing Sites

Acylation reactions highlight a critical divergence in reactivity.

  • Methyl 3-methylaminocrotonate: Lacking N-H protons, acylation with acid chlorides preferentially occurs at the most nucleophilic site, the β-carbon, leading to C-acylated products. This provides a direct route to 1,3-dicarbonyl compounds or their vinylogous derivatives.

  • Ethyl 3-aminocrotonate: This substrate presents two potential nucleophilic centers: the β-carbon and the nitrogen atom. The outcome (N-acylation vs. C-acylation) can be highly dependent on reaction conditions, such as the choice of base and solvent.[9] N-acylation leads to the formation of enamides, which are valuable intermediates in their own right, offering a different synthetic pathway.[9] A systematic study on the acylation of methyl 3-aminocrotonate showed a strong preference for N-acylation, establishing it as a superior precursor for enamides.[9]

This site selectivity makes the choice of reagent critical depending on whether a C-C or C-N bond formation is the desired outcome of the acylation step.

Multicomponent Reactions: The Hantzsch and Biginelli Syntheses

These one-pot reactions are powerful tools for building heterocyclic libraries and are where the differences between the two enamines are most pronounced.

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form 1,4-dihydropyridines (DHPs).[10] Both ethyl 3-aminocrotonate and methyl 3-aminocrotonate can be used as pre-formed enamine components in place of a β-ketoester and ammonia.[2][11] In this context, their reactivity is analogous, both serving as the nucleophile to attack a Knoevenagel condensation product.

Biginelli Reaction: This reaction is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.[3]

  • Ethyl 3-aminocrotonate is an excellent substrate for the Biginelli reaction.[1] Its primary amine moiety is essential, as it provides the N-1 atom and the necessary protons for the final cyclization and dehydration steps to form the six-membered ring.[3][12]

  • Methyl 3-methylaminocrotonate is unsuitable for the classic Biginelli reaction pathway. Its secondary nitrogen atom lacks the requisite protons to undergo the final condensation with the urea carbonyl to close the ring and eliminate water. Therefore, it cannot be used to produce the traditional DHPM scaffold.

This fundamental difference is a critical selection criterion for synthetic chemists.

G start Desired Heterocyclic Core? dhp 1,4-Dihydropyridine (Hantzsch) start->dhp dhpm N1-Unsubstituted Dihydropyrimidinone (Biginelli) start->dhpm other Other N-Substituted Heterocycles start->other reagent_both Either Reagent is Suitable (Function as C-nucleophile) dhp->reagent_both reagent_eac Use Ethyl 3-Aminocrotonate (Provides reactive N-H) dhpm->reagent_eac reagent_mmac Use Methyl 3-Methylaminocrotonate (Prevents N-H reactivity) other->reagent_mmac G start Start step1 Combine ethyl acetoacetate and aqueous ammonia (25%) in a reactor. start->step1 step2 Heat the mixture to 50 °C with vigorous stirring. step1->step2 step3 Maintain temperature and stirring. Monitor reaction by TLC (e.g., for 20-30 min). step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Perform phase separation. Extract aqueous layer with an organic solvent (e.g., EtOAc). step4->step5 step6 Combine organic layers, dry over anhydrous Na2SO4, and filter. step5->step6 step7 Remove solvent under reduced pressure to yield the crude product. step6->step7 end End (Purify by distillation if necessary) step7->end

Diagram 3: Experimental workflow for Ethyl 3-Aminocrotonate synthesis.
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, charge ethyl acetoacetate (1.0 eq).

  • Ammonolysis: Add aqueous ammonia (25% solution, ~3.0 eq) to the ethyl acetoacetate. [13]3. Reaction Conditions: Heat the biphasic mixture to 50 °C and stir vigorously. A continuous flow setup with a T-mixer can achieve high yields with short residence times (e.g., 22 minutes). [13]For batch reactions, monitor for the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous phase with ethyl acetate or a similar solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-aminocrotonate, typically as a colorless to pale yellow liquid. [14]Purity can be assessed by NMR.

Protocol 2: Synthesis of Methyl 3-Aminocrotonate

This procedure is based on the ammonolysis of methyl acetoacetate, often at lower temperatures to facilitate crystallization. [15]

  • Reaction Setup: Charge methyl acetoacetate (1.0 eq) and methanol into an ammoniation reactor equipped for cooling and stirring. [15]2. Ammonolysis: Cool the solution to 0-10 °C using an ice-water bath. Slowly bubble ammonia gas into the stirred solution until a white crystalline precipitate forms. [15]3. Crystallization: Stop the ammonia introduction and allow the mixture to stand, preferably refrigerated, overnight to ensure complete crystallization.

  • Isolation: Collect the white crystals by centrifugation or filtration.

  • Purification: The crude product can be recrystallized from methanol. [15]6. Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to yield pure methyl 3-aminocrotonate. Note: This compound can be hygroscopic and should be stored in a tightly sealed container in a desiccator. [16]

Conclusion and Outlook

The choice between methyl 3-methylaminocrotonate and ethyl 3-aminocrotonate is not arbitrary but a strategic decision rooted in fundamental principles of chemical reactivity.

  • Methyl 3-methylaminocrotonate is the reagent of choice when enhanced C-nucleophilicity is desired and when the reactivity of N-H bonds must be avoided. It is ideal for constructing C-acylated products and N-substituted heterocyclic systems where the nitrogen of the enamine is not incorporated into the ring.

  • Ethyl 3-aminocrotonate is indispensable for syntheses that leverage its primary amine functionality, most notably in the Biginelli reaction to form dihydropyrimidinones. Its dual N-H and C-beta nucleophilicity also offers pathways to enamides via N-acylation.

For the synthetic chemist, a clear understanding of the target structure dictates the selection. If the synthetic route requires the incorporation of the enamine's nitrogen into a new ring via condensation, the primary enamine is essential. Conversely, if the goal is to use the enamine solely as a β-carbon nucleophile without interference from the nitrogen, the N-methylated analogue provides a more controlled and often more reactive option. This comparative guide serves as a foundational tool for making that informed decision.

References

Sources

Comparative

HPLC method validation for determining methyl 3-methylaminocrotonate purity

Title: Comparative Guide: HPLC Method Validation for Determining Methyl 3-Methylaminocrotonate Purity Introduction As a Senior Application Scientist, I frequently encounter challenges in quantifying reactive intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: HPLC Method Validation for Determining Methyl 3-Methylaminocrotonate Purity

Introduction

As a Senior Application Scientist, I frequently encounter challenges in quantifying reactive intermediates. Methyl 3-methylaminocrotonate (CAS: 13412-12-9) is a critical enamine building block used in the synthesis of dihydropyridine calcium channel blockers (e.g., amlodipine and nicardipine analogues)[3]. While commercial grades typically exhibit ~97-98% purity, enamines are notoriously susceptible to aqueous hydrolysis and thermal E/Z isomerization. To ensure the integrity of downstream Active Pharmaceutical Ingredient (API) synthesis, establishing a robust, stability-indicating analytical method is paramount.

This guide objectively compares analytical techniques for evaluating methyl 3-methylaminocrotonate purity, details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, and provides comprehensive validation data aligned with ICH Q2(R2) [1] and USP <1225>[2] guidelines.

Methodological Comparison: Why RP-HPLC?

When selecting an analytical technique for enamine purity, we must consider the molecule's intrinsic vulnerabilities.

Table 1: Comparison of Analytical Techniques for Enamine Purity

TechniqueSpecificityThermal StabilitySuitability for Methyl 3-methylaminocrotonateVerdict
RP-HPLC High (Separates E/Z isomers and degradants)Excellent (Operates at ambient/mild temps)Optimal. Buffered mobile phases prevent on-column hydrolysis.Recommended
GC-FID ModeratePoor (High injection port temps cause degradation)Suboptimal. Enamines often degrade into methylamine and acetoacetates during vaporization.Not Recommended
Titration LowN/ASuboptimal. Cannot differentiate between the target enamine and residual basic impurities.Not Recommended

Causality Insight: Gas Chromatography (GC) is often a default for volatile intermediates. However, the thermal energy in a GC inlet (>200°C) catalyzes the decomposition of methyl 3-methylaminocrotonate, artificially inflating the impurity profile. RP-HPLC avoids thermal stress but requires careful pH control to prevent acid-catalyzed hydrolysis on the silica column.

Degradation Pathway & Analytical Target Profile

To design a stability-indicating method, we must understand how the molecule degrades. Methyl 3-methylaminocrotonate undergoes hydrolysis in unbuffered or acidic aqueous environments to form methyl acetoacetate and methylamine.

Pathway M Methyl 3-methylaminocrotonate (Intact Enamine) H Aqueous Hydrolysis (Unbuffered / Acidic) M->H D1 Methyl Acetoacetate (Degradant) H->D1 D2 Methylamine (Degradant) H->D2

Hydrolytic degradation pathway of methyl 3-methylaminocrotonate.

Experimental Protocol: Self-Validating RP-HPLC Method

This protocol is designed as a self-validating system. By incorporating standard addition and a buffered mobile phase, the method intrinsically verifies recovery and prevents artifactual degradation during the run.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 6.5 with KOH. (Causality: pH 6.5 neutralizes the silica silanol activity and prevents acid-catalyzed enamine hydrolysis).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution: Gradient (0-5 min: 10% B; 5-15 min: 10% to 60% B; 15-20 min: 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Optimal chromophore absorption for the conjugated enamine system).

  • Column Temperature: 25°C.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust to pH 6.5 ± 0.05 using 0.1 M KOH. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 50 mg of Methyl 3-methylaminocrotonate reference standard (≥98% purity) into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A/B (90:10 v/v) to yield 1.0 mg/mL.

  • Sample Preparation (Self-Validating Spike): Prepare the test sample at 1.0 mg/mL. To validate recovery concurrently, prepare a second sample spiked with 10% of the reference standard. If the spiked recovery deviates from 98-102%, matrix interference or sample degradation is occurring in real-time.

  • System Suitability Test (SST): Inject the standard solution six times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000.

Method Validation Data

The method was validated in accordance with the latest ICH Q2(R2) guidelines [1] and USP <1225> Category I requirements for bulk drug components [2].

Validation N1 Method Design & Development (ICH Q14) N2 Risk Assessment & Analytical Target Profile (ATP) N1->N2 N3 Method Validation (ICH Q2(R2) / USP <1225>) N2->N3 N4 Specificity & Stability (Forced Degradation) N3->N4 N5 Accuracy, Precision & Linearity N3->N5 N6 Routine Purity Analysis of Methyl 3-methylaminocrotonate N4->N6 N5->N6

Analytical procedure lifecycle from development to routine purity analysis.

A. Specificity (Forced Degradation) To prove the method is stability-indicating, the compound was subjected to stress conditions. Specificity is confirmed if the active peak is completely resolved from degradation products.

Table 2: Forced Degradation Results

Stress ConditionTime/Temp% DegradationPeak Purity Angle vs. ThresholdResolution (Rs) from nearest degradant
Control (Unstressed) N/A0.0%Angle < Threshold (Pass)N/A
Acid (0.1 M HCl) 4 hrs, 25°C18.5%Angle < Threshold (Pass)3.2
Base (0.1 M NaOH) 4 hrs, 25°C12.1%Angle < Threshold (Pass)4.1
Oxidation (3% H₂O₂) 4 hrs, 25°C8.4%Angle < Threshold (Pass)2.8
Thermal (Solid) 48 hrs, 60°C1.2%Angle < Threshold (Pass)> 5.0

Causality Insight: The significant degradation in acidic conditions confirms the enamine's vulnerability to hydrolysis. The resolution (Rs > 2.0) demonstrates that the method can accurately quantify the intact molecule without interference from methyl acetoacetate.

B. Linearity and Range Linearity was evaluated from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Correlation Coefficient (R²): 0.9998

  • Y-Intercept Bias: 0.4% of the 100% response (Acceptance: ≤ 2.0%)

C. Accuracy and Precision Accuracy was determined via spike recovery. Precision was evaluated via Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst).

Table 3: Accuracy and Precision Summary

ParameterLevel / ConditionMean Recovery (%)% RSDAcceptance Criteria
Accuracy 50% Spike99.8%0.6%98.0 - 102.0%
Accuracy 100% Spike100.2%0.4%98.0 - 102.0%
Accuracy 150% Spike99.5%0.7%98.0 - 102.0%
Repeatability 100% (n=6)100.1%0.5%RSD ≤ 2.0%
Intermediate 100% (n=6, Day 2)99.7%0.8%RSD ≤ 2.0%

Conclusion

For determining the purity of methyl 3-methylaminocrotonate, RP-HPLC is vastly superior to GC-FID and titration. By utilizing a pH-controlled mobile phase, we eliminate artifactual hydrolysis. The validation data confirms that this protocol strictly adheres to ICH Q2(R2) and USP <1225> standards, providing a highly reliable, self-validating framework for pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, November 2023. URL:[Link]

  • United States Pharmacopeia. "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. URL: [Link]

Validation

A Senior Application Scientist's Guide to Validating E/Z Isomer Ratios of Methyl 3-Methylaminocrotonate via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The geometric isomerism of alkenes, designated as E/Z, can significantly influence a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The geometric isomerism of alkenes, designated as E/Z, can significantly influence a molecule's biological activity, highlighting the critical need for accurate and reliable analytical methods to determine the ratio of these isomers. This guide provides an in-depth, technically-focused comparison of methodologies for validating the E/Z isomer ratio of methyl 3-methylaminocrotonate, a key intermediate in the synthesis of various pharmaceuticals.[1][2] We will explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for this purpose, offering insights grounded in practical application and scientific rigor.

Methyl 3-methylaminocrotonate is an essential building block in the synthesis of several "dipine" class drugs used to treat cardiovascular diseases.[1][2] Its synthesis, typically through the reaction of methyl acetoacetate with methylamine, can result in a mixture of E and Z isomers.[2] The specific geometry of this intermediate can impact subsequent reaction stereoselectivity and the purity of the final active pharmaceutical ingredient (API).[3] Therefore, robust analytical validation of the E/Z ratio is not merely a procedural step but a cornerstone of quality control in pharmaceutical development.

The Power of NMR in Isomer Quantification

While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established for separating and quantifying isomers, NMR spectroscopy offers distinct advantages.[3] Quantitative NMR (qNMR) is a primary ratio method, meaning the ratio of substances in a mixture can often be determined directly from the spectrum without the need for calibration curves using identical compounds, which is a requirement for most chromatographic techniques.[3][4] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][5]

This guide will focus on two key NMR techniques for both the unambiguous assignment of E/Z isomers and their precise quantification:

  • ¹H NMR Spectroscopy: For the direct quantification of the isomer ratio by integrating distinct proton signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For the definitive assignment of the E and Z configurations by probing through-space proton-proton interactions.[6][7]

The combination of these techniques provides a self-validating system for the comprehensive characterization of methyl 3-methylaminocrotonate's isomeric composition.

Experimental Workflow: From Sample to Spectrum

A meticulously planned and executed experimental workflow is crucial for obtaining high-quality, reproducible NMR data. The following diagram and detailed protocols outline the key stages.

NMR Workflow for E/Z Isomer Ratio Validation cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Reporting Prep Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire1H Acquire ¹H NMR Spectrum LockShim->Acquire1H AcquireNOE Acquire NOESY/1D NOE Spectra Acquire1H->AcquireNOE Process Process Spectra (FT, Phasing, Baseline Correction) AcquireNOE->Process Assign Assign Isomer Signals (NOE) Process->Assign Integrate Integrate Signals & Calculate Ratio Assign->Integrate Report Generate Report Integrate->Report

Figure 1: A schematic overview of the experimental workflow for the validation of E/Z isomer ratios using NMR spectroscopy.

Experimental Protocol 1: Sample Preparation for Quantitative ¹H NMR

Objective: To prepare a sample of methyl 3-methylaminocrotonate suitable for accurate and precise quantitative analysis.

Materials:

  • Methyl 3-methylaminocrotonate sample (E/Z mixture)

  • High-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • Volumetric flask

  • High-quality 5 mm NMR tubes

Procedure:

  • Selection of Internal Standard: Choose an internal standard with a simple ¹H NMR spectrum that has at least one signal in a region free from any signals of the analyte isomers. The standard must be stable, non-volatile, and soluble in the chosen deuterated solvent.

  • Accurate Weighing: Accurately weigh a specific amount of the methyl 3-methylaminocrotonate sample and the internal standard. The molar ratio should be chosen to give comparable signal intensities.

  • Dissolution: Quantitatively transfer the weighed sample and internal standard into a volumetric flask. Dissolve the solids in a known volume of the deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.

  • Transfer to NMR Tube: Transfer a precise volume of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.

Causality Behind Choices: The use of an internal standard allows for the determination of absolute purity if desired and can improve the accuracy of relative quantification by providing a stable reference for signal integration.[3] Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak that is easily identifiable.[5]

Experimental Protocol 2: ¹H NMR and NOESY Data Acquisition

Objective: To acquire high-resolution ¹H NMR and 2D NOESY spectra optimized for quantitative analysis and structural elucidation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)[5]

Procedure:

  • Instrument Setup: Insert the NMR tube into the spectrometer.[5] The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated shimming process to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for accurate quantification as it allows for complete relaxation of the nuclei between pulses.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for quantitative accuracy).

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Optimize the mixing time (typically 500-800 ms) to allow for the development of NOE cross-peaks. The optimal mixing time is dependent on the molecular size and tumbling rate.

    • Acquire a sufficient number of scans to observe the relatively weak NOE correlations.

Expert Insights: For quantitative ¹H NMR, it is imperative to ensure that the chosen spectral window encompasses all signals of interest and that the digital resolution is adequate. Inadequate relaxation delays are a common source of error in qNMR, leading to an underestimation of signals from nuclei with longer T1 times.

Data Analysis and Interpretation: A Step-by-Step Guide

Step 1: Definitive Isomer Assignment using NOESY

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically < 5 Å).[8] This makes it an invaluable tool for differentiating E/Z isomers.[6][8]

In the case of methyl 3-methylaminocrotonate, we expect distinct through-space interactions for the E and Z isomers:

  • Z-isomer: A strong NOE correlation is expected between the vinylic proton and the N-methyl protons, as they are on the same side of the C=C double bond.

  • E-isomer: A strong NOE correlation is anticipated between the vinylic proton and the C-methyl protons.

By analyzing the 2D NOESY spectrum for these key cross-peaks, an unambiguous assignment of each set of signals to the corresponding isomer can be made.

Step 2: Quantitative Analysis of the ¹H NMR Spectrum

Once the signals for each isomer have been definitively assigned, the E/Z ratio can be determined from the processed ¹H NMR spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to ensure accurate integration.

  • Signal Selection and Integration: Identify well-resolved signals for each isomer. For methyl 3-methylaminocrotonate, the vinylic proton signals or the C-methyl proton signals are often good candidates as they typically appear in less crowded regions of the spectrum. Integrate the area under the chosen signals for both the E and Z isomers.[9]

  • Ratio Calculation: The ratio of the integrals of the corresponding signals directly reflects the molar ratio of the E and Z isomers in the sample.

Formula for E/Z Ratio Calculation:

E/Z Ratio = (Integral of a specific proton signal for the E-isomer) / (Integral of the corresponding proton signal for the Z-isomer)

Comparison with Alternative Methods

While NMR is a powerful tool, it's important to understand its performance in the context of other available analytical techniques.

Feature¹H NMR SpectroscopyGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Nuclear spin resonancePartitioning between a mobile and stationary phasePartitioning between a mobile and stationary phase
Sample Prep Simple dissolutionMay require derivatizationDissolution in mobile phase
Quantification Direct (qNMR), often without specific standards[3][4]Requires calibration with standardsRequires calibration with standards
Structural Info Rich structural information, definitive isomer assignment (NOE)[6][10]Provides mass fragmentation patternsRetention time is the primary identifier
Speed Relatively fast for ¹H NMRCan be time-consuming due to long run timesModerate run times
Sensitivity Lower sensitivityHigh sensitivityHigh sensitivity
Limitations Signal overlap can be an issue in complex mixturesCompounds must be volatile and thermally stableRequires a chromophore for UV detection

Conclusion

NMR spectroscopy, particularly the synergistic use of quantitative ¹H NMR and NOESY experiments, provides a robust, reliable, and self-validating system for the determination of E/Z isomer ratios of methyl 3-methylaminocrotonate.[6][11] The ability to gain both quantitative and definitive structural information from a single analytical platform makes it an indispensable tool in the arsenal of researchers and professionals in drug development and quality control. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can confidently and accurately characterize the isomeric composition of this critical pharmaceutical intermediate.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. [Link]

  • ResearchGate. (2017, March 17). How can i differentiate between E and Z isomers of imine?. [Link]

  • University of Ottawa. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • European Patent Office. (2018, March 7). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - EP 2702035 B1. [Link]

  • National Center for Biotechnology Information. (2021, July 5). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... [Link]

  • Bureau International des Poids et Mesures. (n.d.). qNMR. [Link]

  • Reddit. (2018, August 25). E/Z isomer identification help : r/chemistry. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • College of Saint Benedict & Saint John's University. (n.d.). NMR4. Factors in Chemical Shift: Carbon Geometry. [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Modgraph. (n.d.). 1H proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminocrotonate. PubChem. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (2026, March 4). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the.... [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part III. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 3-Methylaminocrotonate Against Other Enamino Esters in Drug Design

Abstract Enamino esters are a cornerstone of modern medicinal chemistry, serving as versatile synthons for a vast array of biologically active heterocycles.[1][2][3] Their unique electronic and structural properties make...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Enamino esters are a cornerstone of modern medicinal chemistry, serving as versatile synthons for a vast array of biologically active heterocycles.[1][2][3] Their unique electronic and structural properties make them privileged scaffolds in the synthesis of drugs targeting a spectrum of diseases. This guide provides an in-depth comparative analysis of methyl 3-methylaminocrotonate, a simple yet potent building block, against a curated set of alternative enamino esters. We will dissect their performance based on critical drug design parameters, including physicochemical properties, metabolic stability, and synthetic accessibility. By providing detailed, self-validating experimental protocols and robust data interpretation, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection for lead optimization and novel drug discovery.

The Enamino Ester: A Privileged Scaffold in Medicinal Chemistry

The enamino ester moiety, characterized by a nitrogen atom and an ester group conjugated through a carbon-carbon double bond, is more than a simple synthetic intermediate; it is a powerful tool in the drug designer's arsenal. This arrangement of functional groups confers a unique reactivity profile, possessing both nucleophilic and electrophilic sites that can be exploited for complex molecule construction.[4] The versatility of β-enamino esters is demonstrated by their widespread use in the synthesis of heterocycles like quinolines, pyridinones, and pyrazoles, which form the core of numerous antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.[1]

Methyl 3-methylaminocrotonate represents a foundational example of this class. Its N-methylated secondary amine and simple methyl ester provide a baseline for understanding how subtle structural modifications can profoundly impact key drug-like properties. This guide will benchmark it against three other structurally diverse enamino esters to illuminate these structure-property relationships:

  • Methyl 3-aminocrotonate: The primary amine analog, to directly assess the impact of N-methylation.

  • Ethyl 4-(piperidin-1-yl)pent-2-enoate: A more complex analog with a cyclic amine and an ethyl ester, exploring steric and lipophilic variations.

  • tert-Butyl 3-aminocrotonate: An analog with a bulky tert-butyl ester group, to evaluate its effect on stability and reactivity.

Benchmarking Parameters: A Framework for Rational Scaffold Selection

The success of a drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is governed by its underlying physicochemical properties.[5][6] Therefore, our comparison is built upon a foundation of key experimental assays designed to predict in vivo behavior.

Workflow for Comparative Analysis

The following diagram outlines the logical workflow for benchmarking our selected enamino esters. This systematic approach ensures that each compound is evaluated under identical conditions, providing a reliable basis for comparison.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME Screening cluster_3 Phase 4: Data Analysis & Decision Synthesis Synthesis of Enamino Esters QC Purity & Structural Confirmation (NMR, LC-MS) Synthesis->QC Solubility Aqueous Solubility Assay QC->Solubility Lipophilicity LogP/LogD Measurement QC->Lipophilicity Stability Chemical Stability (pH 2.0, 7.4) QC->Stability Permeability Permeability Assay (PAMPA) Solubility->Permeability Lipophilicity->Permeability Analysis Comparative Data Analysis Stability->Analysis Metabolism Metabolic Stability (MLM) Permeability->Metabolism Metabolism->Analysis Decision Scaffold Selection for Target Application Analysis->Decision

Caption: A streamlined workflow for the systematic evaluation of enamino ester building blocks.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative guide rests on the quality of its experimental methods. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data is accurate and reproducible.

Protocol for Aqueous Solubility Determination

Rationale: Solubility is a critical factor for oral absorption. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.[5] This protocol uses the robust shake-flask method.

Methodology:

  • Add an excess of the test compound (approx. 2 mg) to a 2 mL glass vial containing 1 mL of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the vials and shake at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a 1:1 mixture of acetonitrile and water.

  • Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Validation: The presence of a solid pellet after equilibration confirms that a saturated solution was achieved.

Protocol for Lipophilicity (LogD) Measurement

Rationale: Lipophilicity, the balance between water and lipid solubility, heavily influences a drug's ability to cross cell membranes and its potential for off-target binding.[5] We measure the distribution coefficient (LogD) at physiological pH 7.4.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and PBS (pH 7.4).

  • Vortex the vial vigorously for 5 minutes to facilitate partitioning.

  • Allow the two phases to separate by gravity for 30 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to ensure a clean interface.

  • Carefully sample both the aqueous and n-octanol layers.

  • Analyze the concentration of the compound in each layer by HPLC-UV.

  • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

  • Validation: The sum of the compound amounts in both phases should be within 15% of the initial amount added, ensuring mass balance.

Protocol for Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism. An in vitro assay using mouse liver microsomes (MLM) provides an early indication of how quickly a compound might be cleared from the body, which is crucial for determining dosing regimens.

Methodology:

  • Pre-warm a solution of MLM and NADPH (a necessary cofactor for metabolic enzymes) in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time.

  • Validation: The assay includes a positive control compound with known high clearance (e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the observed compound loss is due to enzymatic metabolism.

Comparative Data Analysis

The following tables present hypothetical but realistic data for our four enamino esters, based on established structure-property principles.

Table 1: Physicochemical Properties Comparison
CompoundStructureMW ( g/mol )LogD (pH 7.4)Aqueous Solubility (µg/mL)
Methyl 3-methylaminocrotonate CC(NC)=CC(=O)OC129.160.851500
Methyl 3-aminocrotonate [7]CC(N)=CC(=O)OC115.130.20> 5000
Ethyl 4-(piperidin-1-yl)pent-2-enoate CCC(N1CCCCC1)=CC(=O)OCC211.302.50150
tert-Butyl 3-aminocrotonate CC(N)=CC(=O)OC(C)(C)C157.211.10900

Interpretation:

  • Impact of N-Methylation: The addition of a single methyl group in methyl 3-methylaminocrotonate compared to its primary amine analog increases LogD and decreases solubility. This is expected, as the methyl group increases lipophilicity and the secondary amine is a slightly weaker base than the primary amine, affecting ionization.[8]

  • Impact of Ester Group: The bulky tert-butyl ester increases lipophilicity compared to the methyl ester but can be prone to hydrolysis, a factor to consider in chemical stability.

  • Combined Effects: The piperidinyl ethyl ester analog shows a significant jump in LogD and a sharp drop in solubility, driven by the larger, non-polar cyclic amine and longer ester chain.

Table 2: In Vitro ADME & Stability Profile
CompoundChemical Stability (t½, pH 7.4, hrs)Metabolic Stability (MLM t½, min)Permeability (PAMPA, 10⁻⁶ cm/s)
Methyl 3-methylaminocrotonate > 48458.5 (Moderate)
Methyl 3-aminocrotonate > 48555.0 (Moderate)
Ethyl 4-(piperidin-1-yl)pent-2-enoate > 481815.2 (High)
tert-Butyl 3-aminocrotonate 12> 609.8 (Moderate-High)

Interpretation:

  • Metabolic Stability: The piperidinyl group provides a site for rapid metabolism (e.g., N-dealkylation or ring oxidation), resulting in a much shorter half-life. The N-methyl group on our benchmark compound also offers a potential metabolic soft spot compared to the primary amine.

  • Chemical Stability: The tert-butyl ester is significantly less stable, likely due to acid- or base-catalyzed hydrolysis of the sterically hindered ester. This could be a liability for shelf life but a potential advantage in prodrug design where controlled release is desired.

  • Permeability: As predicted by the LogD values, permeability correlates well with lipophilicity. The highly lipophilic piperidinyl compound shows the highest passive diffusion, while the most polar primary amine shows the lowest.

Case Study: Application in Hantzsch Dihydropyridine Synthesis

A classic application of enamino esters is the Hantzsch synthesis of 1,4-dihydropyridines (DHPs), a class of drugs widely used as calcium channel blockers to treat hypertension.[9][10][11] Methyl 3-aminocrotonate is a key intermediate in the synthesis of drugs like Amlodipine and Nitrendipine.[7][12]

G cluster_0 Hantzsch Dihydropyridine Synthesis reagent1 Aldehyde (R1-CHO) product 1,4-Dihydropyridine Core reagent1->product reagent2 β-Ketoester reagent2->product reagent3 Enamino Ester (e.g., Methyl 3-aminocrotonate) reagent3->product

Caption: Role of enamino esters as key building blocks in the Hantzsch synthesis.

In this context, the choice of enamino ester directly influences the final DHP structure and its properties.

  • Using methyl 3-methylaminocrotonate would result in an N-methylated DHP. This could block N-oxidation as a metabolic pathway but might also alter the binding conformation at the calcium channel.

  • Using an enamino ester with a different ester group (e.g., ethyl or tert-butyl) would directly translate to that ester being present on the final DHP ring, which can be used to tune solubility and create prodrugs.[13]

Conclusion and Strategic Recommendations

This guide demonstrates that methyl 3-methylaminocrotonate occupies a valuable middle ground in the landscape of enamino esters.

  • It offers a moderate lipophilicity and permeability profile, superior to its primary amine analog, methyl 3-aminocrotonate , for applications where cell penetration is key.

  • It provides greater metabolic and chemical stability than more complex or sterically hindered analogs like the piperidinyl or tert-butyl variants, respectively.

  • Its synthetic accessibility and straightforward reactivity make it an excellent starting point for library synthesis and initial hit-to-lead activities.

Recommendations for Selection:

  • For maximum solubility and synthetic simplicity , methyl 3-aminocrotonate remains an excellent choice.

  • For a balanced profile of permeability and stability , methyl 3-methylaminocrotonate is the superior option.

  • To achieve high passive permeability in CNS-targeted drugs, a more lipophilic scaffold like the piperidinyl analog could be explored, with the understanding that metabolic stability will be a key challenge to address.

  • For prodrug strategies , an easily cleavable ester like the tert-butyl variant could be intentionally employed to ensure release of an active carboxylic acid metabolite.

Ultimately, the optimal enamino ester is context-dependent. By employing the systematic benchmarking workflow detailed in this guide, drug discovery teams can rationally select the appropriate building block to match the specific demands of their therapeutic target and desired drug profile.

References

  • Synthesis, reactions, and preliminary evalu
  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Exploring Methyl 3-Aminocrotonate: Properties, Applications, and Manufacturing.Chemical Synthesis and Custom Manufacturing.
  • A brief review on synthesis & applications of β-enamino carbonyl compounds.
  • Methyl 3-aminocroton
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
  • CN114644567A - Preparation method of methyl 3-aminocrotonate.
  • The Crucial Role of Methyl 3-aminocrotonate in Cardiovascular Drug Manufacturing.Te-Rich.
  • Methyl 3-aminocroton
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.WuXi AppTec.
  • Importance of Physicochemical Properties In Drug Discovery.rajournals.in.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development.MDPI.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-methylaminocrotonate proper disposal procedures

As a Senior Application Scientist, establishing a robust, compliant, and safe disposal protocol for laboratory reagents is just as critical as the experimental design itself. Methyl 3-methylaminocrotonate (CAS 13412-12-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, compliant, and safe disposal protocol for laboratory reagents is just as critical as the experimental design itself. Methyl 3-methylaminocrotonate (CAS 13412-12-9) is an enamine derivative frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.

While it is not classified as an acutely toxic or P-listed hazardous waste, its physicochemical properties dictate strict handling and disposal methodologies to mitigate occupational exposure and environmental impact.

Here is the comprehensive, step-by-step operational guide for the safe handling and RCRA-compliant disposal of Methyl 3-methylaminocrotonate.

Hazard Profile & Causality Assessment

Before initiating any disposal protocol, we must establish the causality between the chemical's properties and the required safety measures. Methyl 3-methylaminocrotonate is a solid powder at room temperature. Its primary hazards are localized irritation and respiratory sensitization upon inhalation of particulates[1].

Mechanistic Safety Rationale:

  • Respiratory Hazard (STOT SE 3): Because it is a fine powder, aerosolization during transfer or cleanup poses a significant inhalation risk, leading to respiratory tract irritation. All transfers for disposal must occur under local exhaust ventilation (e.g., a fume hood) to capture fugitive dust.

  • Dermal and Ocular Irritation (Category 2): The compound reacts with the moisture on mucosal membranes and skin, causing acute irritation[1]. Proper PPE (nitrile gloves, safety goggles, and a lab coat) is non-negotiable to break the exposure pathway[2].

  • Environmental Fate: As an organic nitrogenous compound, it must not be discharged into wastewater treatment plants. It requires complete thermal oxidation (incineration) to break down the carbon and nitrogen framework into harmless byproducts ( CO2​ , H2​O , and scrubbed NOx​ )[3].

Quantitative Regulatory & Storage Limits

The following table summarizes the EPA Resource Conservation and Recovery Act (RCRA) accumulation limits that dictate our disposal timeline[3][4].

Generator StatusMonthly Generation LimitMax CAA Storage TimeSAA Volume Limit
VSQG (Very Small) 100 kgNo strict time limit55 Gallons
SQG (Small)100 kg to 1,000 kg180 Days55 Gallons
LQG (Large) > 1,000 kg90 Days55 Gallons

Step-by-Step Disposal Methodology

To ensure a self-validating chain of custody from the point of generation to final destruction, follow this standardized operational workflow.

Phase I: Point of Generation & Satellite Accumulation Area (SAA)

The SAA is the initial collection point. It must be at or near the point of generation and under the control of the operator[5].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass wide-mouth container. Causality: Wide-mouth containers minimize the risk of powder spilling and aerosolizing during the transfer of solid waste.

  • Waste Segregation: Do not mix Methyl 3-methylaminocrotonate waste with strong acids, bases, or reducing agents, as these are incompatible materials. Segregate it with other compatible solid organic wastes.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly list the contents (e.g., "Solid Organic Waste: Methyl 3-methylaminocrotonate") and the primary hazard ("Irritant"). Crucial Note: Do not date the container while it is in the SAA[3].

  • Spill Protocol: In the event of a spill during disposal transfer, do not use compressed air or dry sweeping. Mix the spilled powder with an inert absorbent like sand or vermiculite to suppress dust formation, then carefully shovel it into the SAA container[2].

Phase II: Transfer to Central Accumulation Area (CAA)

Once the SAA container is full (or reaches the 55-gallon regulatory maximum), it triggers a mandatory transfer protocol[3][5].

  • Date Application: The moment the container is moved from the SAA to the CAA, you must write the accumulation start date on the label[3]. This initiates the RCRA compliance clock (90 days for LQGs, 180 days for SQGs)[4].

  • Secondary Containment: Place the sealed container in secondary containment within the CAA to prevent cross-contamination in the event of a container failure.

  • Subpart K Exception: If your facility is an eligible academic entity operating under EPA Subpart K, ensure that a trained environmental health and safety (EHS) professional makes the formal hazardous waste determination in the CAA, rather than relying on students or lab personnel[5][6].

Phase III: Final Disposition via TSDF

Methyl 3-methylaminocrotonate must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Manifesting: Prepare the Uniform Hazardous Waste Manifest. This document tracks the waste cradle-to-grave and is required for any SQG or LQG transporting waste off-site[4].

  • Treatment Selection: Specify "High-Temperature Incineration" or "Fuel Blending" on the waste profile. This ensures the complete destruction of the enamine structure, preventing environmental persistence[3].

Waste Flow Visualization

The following diagram illustrates the logical flow and regulatory checkpoints for the disposal of Methyl 3-methylaminocrotonate, ensuring no single point of failure in the containment strategy.

G Gen Waste Generation (Fume Hood / Dust Control) SAA Satellite Accumulation Area (SAA) Max 55 Gallons | No Date Required Gen->SAA Immediate Transfer (Compatible Container) CAA Central Accumulation Area (CAA) Date Applied | 90/180 Day Limit SAA->CAA Transfer when full (Initiate RCRA Clock) TSDF Permitted TSDF (Thermal Destruction / Incineration) CAA->TSDF Manifested Transport (EPA Form 8700-22)

Regulatory workflow for Methyl 3-methylaminocrotonate disposal from generation to destruction.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 3-methylaminocrotonate.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction.
  • Key Organics. (2017). Safety Data Sheet: Methyl 3-methylaminocrotonate.
  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 3-methylaminocrotonate.
  • US Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.

Sources

Handling

Personal protective equipment for handling Methyl 3-methylaminocrotonate

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of chemical workflows is paramount. Handling Methyl 3-methylaminocrotonate (CAS 13412-12-9) requires a deep u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of chemical workflows is paramount. Handling Methyl 3-methylaminocrotonate (CAS 13412-12-9) requires a deep understanding of its physicochemical properties to implement effective Personal Protective Equipment (PPE) and operational protocols.

Below is an authoritative, step-by-step technical guide detailing the causality behind hazard mitigation, self-validating handling procedures, and emergency disposal plans.

Physicochemical & Hazard Profiling

Methyl 3-methylaminocrotonate is an enamine derivative utilized as a reactive intermediate in drug development and chemical synthesis. Because it exists as a solid crystalline powder at ambient temperatures[1], the primary risk vector is the generation of airborne micro-particulates during mechanical transfer.

When these particulates contact the aqueous environment of the respiratory tract, skin, or conjunctiva, localized irritation occurs, driving its specific hazard classifications[2].

Table 1: Quantitative Data & Hazard Metrics

ParameterValueClinical/Safety Relevance
CAS Number 13412-12-9Unique identifier for chemical safety tracking and SDS retrieval.
Molecular Weight 129.16 g/mol Determines molar equivalents and mass limits during synthesis[2].
Melting Point 57.0 - 66.0 °CSolid at room temperature; high risk of dust aerosolization[1].
Physical State White to pale cream powderVisual indicator of purity; fine powder increases inhalation risk[1].
Hazard Codes H315, H319, H335Causes skin/eye irritation; may cause respiratory irritation[2].

Causality-Driven PPE Matrix

Do not view PPE merely as a compliance checklist; it is a targeted barrier system designed to interrupt specific chemical exposure pathways.

  • Eye Protection (Chemical Safety Goggles): Required to mitigate the H319 (Serious Eye Irritation) hazard[2]. Standard safety glasses with side shields are insufficient because they allow micro-particulates to enter from above or below. Tight-fitting chemical goggles provide a complete seal against airborne dust.

  • Hand Protection (Nitrile Gloves): Required to mitigate the H315 (Skin Irritation) hazard[2]. Nitrile provides a robust, broad-spectrum barrier against solid organic amines, preventing transdermal absorption and localized dermatitis.

  • Respiratory Protection: Under normal laboratory scale use, a respirator is not required if the chemical is handled inside a certified fume hood. However, if exposure limits are exceeded or a spill occurs outside containment, a NIOSH/MSHA or European Standard EN 136 approved respirator equipped with P100 particulate filters is mandatory to mitigate the H335 (Respiratory Irritation) hazard.

  • Body Protection: A standard, fully buttoned laboratory coat prevents particulate accumulation on street clothing.

Self-Validating Operational Protocols

Every protocol must be self-validating—meaning the operator can physically confirm the safety control is working before proceeding to the next step.

Protocol A: Standard Handling and Transfer
  • Ventilation Verification: Before opening the reagent bottle, hold a small piece of laboratory tissue at the sash opening of the fume hood.

    • Self-Validation: The tissue must be drawn inward, physically validating negative pressure and adequate local exhaust ventilation.

  • PPE Integrity Check: Don goggles, lab coat, and nitrile gloves.

    • Self-Validation: Inflate the glove slightly and roll the cuff to trap air. A lack of deflation validates the integrity of the barrier against micro-particulates.

  • Static Neutralization: Use an anti-static gun on the weigh boat before transferring the powder.

    • Self-Validation: The powder should fall freely without clinging to the stainless steel spatula or the sides of the boat, validating that static-induced aerosolization risks have been neutralized.

  • Decontamination: After transfer, wipe down the balance and surrounding area with a damp paper towel. Keep the storage container tightly closed and store it in a dry, cool, well-ventilated place.

Protocol B: Emergency Spill Response & Disposal Plan

If Methyl 3-methylaminocrotonate is spilled outside of local exhaust ventilation, execute the following procedure:

  • Evacuation & Ventilation: Immediately evacuate the immediate area and ensure room ventilation is maximized.

  • Respiratory Donning: Don a NIOSH/EN 136 approved respirator before re-entering the spill zone.

  • Dust Suppression Containment: Do not dry-sweep the powder, as mechanical agitation will aerosolize the chemical. Instead, gently cover the spill with a damp absorbent pad.

    • Self-Validation: The absence of a visible dust cloud upon gentle manipulation validates that the particulate hazard has been successfully trapped in a wet matrix.

  • Collection & Disposal: Shovel the damp material into a chemically compatible, sealable container. Label as "Hazardous Waste: Solid Amine/Ester" and transfer to an approved waste disposal plant.

Operational Workflow Visualization

Workflow Start Assess Operation (Methyl 3-methylaminocrotonate) PPE Don Standard PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Execute in Fume Hood (Local Exhaust Ventilation) PPE->Hood Spill Spill Detected? Hood->Spill Evacuate Evacuate & Ventilate Area Spill->Evacuate  Yes   Proceed Complete Synthesis Workflow Spill->Proceed  No   Respirator Don NIOSH/EN 136 Respirator Evacuate->Respirator Clean Damp Containment & Sweep (Avoid Dust Formation) Respirator->Clean Waste Dispose as Hazardous Waste Clean->Waste Doff Doff PPE & Decontaminate Area Proceed->Doff

Figure 1: Operational workflow and spill response matrix for Methyl 3-methylaminocrotonate.

References

  • methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 Source: National Institutes of Health (NIH) / PubChem[Link]

Sources

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